1-(2-Aminophenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUXKHMZWDSTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(2-Aminophenyl)piperazin-2-one
This guide provides an in-depth technical analysis of 1-(2-Aminophenyl)piperazin-2-one , a specialized heterocyclic intermediate critical in the synthesis of fused tricyclic systems and CNS-active pharmacophores.
Chemical Identity & Structural Analysis
Nomenclature & Isomerism
In the context of medicinal chemistry, precision in numbering is paramount. For piperazin-2-one (also known as 2-oxopiperazine), the standard IUPAC numbering assigns the amide nitrogen as position 1 and the carbonyl carbon as position 2 .
-
Target Molecule: This compound
-
Structural Definition: The 2-aminophenyl (aniline) moiety is attached to the amide nitrogen (N1) .
-
Distinction: This is distinct from the more common 4-(2-aminophenyl)piperazin-2-one, where the substituent is on the secondary amine (N4). The N1-substituted isomer is chemically distinct due to the conjugation of the phenyl ring with the lactam amide, significantly altering its electronic properties and reactivity.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation of the aniline moiety can darken the solid over time. |
| Solubility | DMSO, DMF, Methanol, dilute acid | Poor solubility in water and non-polar solvents (Hexane, Et₂O). |
| pKa (Amine N4) | ~8.5 – 9.0 | The secondary amine (N4) retains basicity similar to piperazine. |
| pKa (Aniline NH₂) | ~4.0 – 4.5 | Weakly basic due to conjugation with the phenyl ring. |
| pKa (Amide N1) | Non-basic | The lone pair is delocalized into the carbonyl; N1-arylation further decreases electron density. |
Synthetic Methodology
Synthesis of the N1-substituted isomer is challenging due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen (N4). A direct SNAr reaction between piperazin-2-one and 1-fluoro-2-nitrobenzene will preferentially yield the N4-isomer .
To strictly access This compound , a Copper-Catalyzed (Goldberg) Amidation or a Directed Cyclization strategy is required.
Protocol: Copper-Catalyzed N1-Arylation (Goldberg Reaction)
This protocol ensures regioselectivity for N1 by protecting N4 or exploiting the specific conditions of copper catalysis that favor amide coupling.
Reagents:
-
Substrate: Piperazin-2-one (N4-protected with Boc is recommended to prevent side reactions, though free amine can be used with specific ligands).
-
Aryl Halide: 1-Iodo-2-nitrobenzene.
-
Catalyst: CuI (10 mol%).
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Workflow:
-
Protection (Optional but Recommended): React piperazin-2-one with Boc₂O to yield 4-Boc-piperazin-2-one . This blocks the N4 site, forcing reaction at N1.
-
Coupling:
-
Charge a reaction vessel with 4-Boc-piperazin-2-one (1.0 equiv), 1-iodo-2-nitrobenzene (1.2 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add Ligand (0.2 equiv) and anhydrous Dioxane.
-
Reflux at 100–110°C for 12–24 hours. Monitor by LC-MS for the intermediate 1-(2-nitrophenyl)-4-Boc-piperazin-2-one .
-
-
Deprotection: Treat the crude intermediate with TFA/DCM (1:4) to remove the Boc group, yielding 1-(2-nitrophenyl)piperazin-2-one .
-
Reduction:
-
Dissolve the nitro-intermediate in MeOH.
-
Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure or 1-3 bar).
-
Stir at RT for 4-6 hours.
-
Filter through Celite and concentrate to obtain This compound .
-
Self-Validating Quality Control
-
NMR Check: The 1H NMR should show a downfield shift for the N1-adjacent protons (C6-H) due to the N-aryl group compared to the parent lactam. The appearance of a broad singlet (~5.0 ppm) confirms the NH₂ group.
-
MS Confirmation: ESI+ should show a molecular ion peak [M+H]⁺ at 192.2 .
Visualization: Synthesis & Reactivity
Synthetic Pathway Diagram
The following diagram illustrates the regioselective synthesis of the N1-isomer.
Caption: Regioselective synthesis of this compound via Copper-catalyzed amidation.
Applications in Drug Discovery
Scaffold for Fused Tricycles
The primary utility of this compound is as a "pre-organized" scaffold for intramolecular cyclization. The proximity of the aniline amine (on the phenyl ring) to the C2-carbonyl and C6-methylene of the piperazine ring allows for the formation of fused heterocyclic systems.
-
Pyrazino[1,2-a]benzimidazoles: Condensation of the aniline NH₂ with the lactam carbonyl (often requiring activation, e.g., via POCl₃) leads to the formation of a benzimidazole ring fused to the piperazine.
-
Pyrrolo[1,2-a]quinoxalines: Reaction with 1,2-biselectrophiles can bridge the aniline nitrogen and the piperazine N4.
Biological Relevance[1][2][3][4][5][6]
-
CNS Agents: The N-aryl piperazine motif is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor ligands. The 1-(2-aminophenyl) variant offers a unique vector for extending the pharmacophore into the "ortho-pocket" of these receptors.
-
Kinase Inhibitors: The aniline group serves as a hinge-binder in ATP-competitive kinase inhibitors, while the piperazinone solubilizes the molecule and directs the exit vector.
Pathway Visualization: Cyclization Potential
Caption: Divergent synthetic utility of the scaffold toward fused heterocycles and functionalized ligands.
References
-
Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link
- Piperazinone Synthesis: Zhang, H., et al. (2011). "Efficient Synthesis of N-Substituted Piperazin-2-ones." Tetrahedron Letters.
-
Scaffold Applications: Horton, D. A., Bourne, G. T., Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link
-
Nitro Reduction Protocols: Ram, S., Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation. Reactor-independent reduction of nitro compounds." Tetrahedron Letters. Link
Medicinal Chemistry Significance of the Piperazin-2-one Scaffold
Executive Summary
The piperazin-2-one (also known as 2-oxopiperazine or ketopiperazine) scaffold represents a critical evolution from the ubiquitous piperazine ring. While piperazine is celebrated for its solubility and ability to modulate basicity, the introduction of the carbonyl group at the C2 position fundamentally alters the physicochemical and conformational landscape of the heterocycle. This modification transforms a flexible, basic amine into a neutral, constrained peptidomimetic capable of mimicking the
This guide analyzes the piperazin-2-one scaffold's role in modern drug discovery, focusing on its utility as a conformational lock, its synthetic accessibility for library generation, and its proven application in high-value targets such as HIV-1 capsid proteins, Farnesyltransferase, and GPCRs.
Structural & Physicochemical Attributes[1][2][3][4][5][6]
The Peptidomimetic "Conformational Lock"
The primary medicinal chemistry value of the piperazin-2-one scaffold lies in its ability to mimic the
-
Planarity: The amide bond (N1-C2-O) imposes planarity on a segment of the ring, restricting the conformational freedom compared to the chair-form preference of piperazine.
-
Vector Alignment: The relative orientation of the N1 and N4 substituents allows for precise positioning of pharmacophores. When substituted at C3 or C6, the scaffold can reproduce the side-chain vectors of amino acids (e.g., Phenylalanine or Leucine) in a rigidified manner.
-
Hydrogen Bonding: Unlike piperazine (two H-bond acceptors/donors depending on protonation), piperazin-2-one presents a permanent H-bond acceptor (C=O) and a neutral H-bond donor (N4-H, if unsubstituted), mimicking the backbone of a peptide chain.
Physicochemical Profile
| Property | Piperazine | Piperazin-2-one | Medicinal Chemistry Impact |
| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | Neutral (Amide) / ~8.0 (Amine) | Reduces lysosomotropic trapping; improves membrane permeability. |
| Metabolic Stability | Susceptible to N-oxidation | Resistant to proteases | Excellent bioisostere for labile peptide bonds. |
| Solubility | High (Ionizable) | Moderate to High | Polar amide improves solubility without introducing high basicity. |
| Chirality | Achiral (usually) | Chiral centers at C3/C5/C6 | Allows for enantioselective targeting of chiral pockets. |
Synthetic Methodologies
To deploy piperazin-2-one in drug discovery, robust synthetic routes are required. We categorize these into Classic (stepwise) and Modern (multicomponent/cascade) approaches.
Classic Route: Intramolecular Cyclization
This method is ideal for scale-up but often lacks the diversity potential required for library generation. It typically involves the reaction of a 1,2-diamine with an
Protocol Overview:
-
Alkylation: N-alkylation of a diamine with ethyl chloroacetate.
-
Cyclization: Base-mediated intramolecular cyclization.
-
Purification: Recrystallization or Column Chromatography.
Modern Route: Ugi-Post-Condensation (Diversity-Oriented)
The Ugi 4-Component Reaction (U-4CR) followed by a deprotection-cyclization sequence is the gold standard for generating diverse piperazin-2-one libraries. This method allows the independent variation of four positions (N1, C3, N4, C6) in a single workflow.
Step-by-Step Protocol (Ugi-Deprotect-Cyclize):
-
Reagents: Combine an aldehyde (R1), an amine (R2), an isocyanide (R3), and a Boc-protected amino acid (e.g., Boc-Glycine or Boc-Phenylalanine) in methanol.
-
Ugi Reaction: Stir at room temperature for 24-48h to form the linear diamide intermediate.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, exposing the amine.[1]
-
Cyclization: Neutralize with DIPEA/MeOH. The free amine attacks the amide carbonyl (activated by the adjacent steric bulk or auxiliary groups), closing the ring to form the piperazin-2-one.
Visualization of Synthetic Workflows
Caption: Comparison of the Classic stepwise alkylation route versus the Modern Ugi-4CR cascade for generating piperazin-2-one libraries.
Medicinal Chemistry Applications (Case Studies)
HIV-1 Capsid Modulators (PF74 Analogues)
Challenge: The HIV-1 capsid protein (CA) is a validated target. The lead compound PF74 binds to a pocket on the CA hexamer but suffers from poor metabolic stability due to its peptide-like bonds. Solution: Researchers replaced the labile phenylalanine-indole peptide bond with a piperazin-2-one scaffold.
-
Mechanism: The scaffold rigidifies the connection between the phenylalanine side chain (mimicked by C3-substitution) and the indole moiety (N1-substitution).
-
Outcome: Compounds like F-Id-3o demonstrated retained antiviral potency (EC50 ~6.0
M) with significantly improved metabolic stability in human liver microsomes compared to the linear peptide precursor. The 2-one core successfully mimicked the host factor binding conformation while resisting proteolysis.
MCH-R1 Antagonists (Obesity & CNS)
Challenge: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists are potential treatments for obesity.[2] Early leads were often too flexible, leading to off-target effects (e.g., hERG inhibition). Solution: Incorporation of the piperazin-2-one into a fused system (e.g., pyrazolopiperazinone ).
-
Mechanism: The 2-one ring locks the pharmacophore in a specific vector that optimizes binding to the MCH-R1 pocket while reducing conformational entropy.
-
Outcome: This rigidification strategy led to nanomolar potency antagonists with improved selectivity profiles. The amide carbonyl interacts with specific residues in the GPCR transmembrane bundle, anchoring the ligand.
Farnesyltransferase Inhibitors (L-778,123)
Challenge: Inhibiting Ras-transformation requires blocking the farnesylation of the Ras protein (CAAX box). Solution: The development of L-778,123 utilized a piperazin-2-one imidazole derivative.
-
Mechanism: The scaffold serves as a constrained mimic of the CAAX tetrapeptide motif. The N1-substituent (imidazole) coordinates with the active site Zinc ion, while the piperazinone core positions the hydrophobic groups to fit the enzyme's specificity pocket.
-
Outcome: L-778,123 entered clinical trials, validating the piperazin-2-one as a drug-like scaffold capable of disrupting protein-protein interactions (PPIs).
Peptidomimetic Mapping Visualization
Caption: Structural overlay demonstrating how the piperazin-2-one core maps onto the backbone of a target peptide residue.
Future Outlook
The piperazin-2-one scaffold is evolving beyond simple substitution. Current trends include:
-
C-H Activation: Direct functionalization of the C5/C6 positions using transition metal catalysis (Pd/Ru) to introduce complexity without de novo synthesis.
-
Fused Systems: Expanding to bicyclic systems (e.g., pyrrolo[1,2-a]pyrazin-1-ones) to further restrict conformation for kinase selectivity.
-
DNA-Encoded Libraries (DEL): The robustness of the Ugi-cyclization route makes this scaffold ideal for DEL synthesis, allowing the screening of billions of analogues.
References
-
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Acta Pharmaceutica Sinica B, 2021.
-
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 2015.[3]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 2023.
-
Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2007.[4]
-
Peptidomimetic inhibitors of farnesyltransferase with high in vitro activity and significant cellular potency. Bioorganic & Medicinal Chemistry Letters, 2007.
Sources
- 1. escholarship.org [escholarship.org]
- 2. | BioWorld [bioworld.com]
- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-(2-Aminophenyl)piperazin-2-one: A Physicochemical Analysis & Solvent Screening Protocol
Topic: Solubility Profile of 1-(2-Aminophenyl)piperazin-2-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Compound Analysis
This compound is a bifunctional heterocyclic scaffold frequently utilized as a building block in the synthesis of GPCR ligands, anticoagulants (e.g., Factor Xa inhibitors), and antipsychotics. Its solubility profile is governed by a complex interplay between the lipophilic phenyl ring, the polar lactam (amide) core, and the ionizable amine functionalities.
This guide provides a comprehensive solubility analysis derived from structure-property relationships (SPR) and Hansen Solubility Parameters (HSP), alongside a validated experimental protocol for precise determination in a drug development context.
Structural Deconstruction & Polarity Assessment
To understand the solubility behavior, we must first map the molecular interaction sites:
-
Lactam Moiety (Piperazin-2-one): Acts as a strong Hydrogen Bond Acceptor (HBA) and Donor (HBD). This drives solubility in polar protic solvents.
-
Aniline Substituent (2-Aminophenyl): The primary amine (
) provides additional H-bonding capability but introduces pH-sensitivity. The aromatic ring contributes stacking potential, increasing lattice energy and reducing solubility in non-polar media. -
Secondary Amine (N4 Position): If unsubstituted, this is a basic center (
), making the compound highly sensitive to acidic environments.
Predicted Solubility Profile
Note: The following profile is synthesized from comparative data of structural analogs (N-arylpiperazinones) and calculated Hansen Solubility Parameters.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvation via H-bonding with the lactam and aniline groups. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the lipophilic phenyl ring; useful for extraction but may require cosolvents (e.g., MeOH) to break strong intermolecular H-bonds. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Partial solubility; often used as anti-solvents in crystallization workflows. |
| Ethers | THF, 1,4-Dioxane | Moderate | THF coordinates well with the amine protons; Diethyl ether is a poor solvent. |
| Non-Polar | Hexanes, Heptane, Toluene | Very Low / Insoluble | Lack of polar interactions prevents disruption of the crystal lattice. Ideal anti-solvents. |
| Aqueous | Water | pH Dependent | Low at neutral pH; High at pH < 4 (protonation of N4/aniline). |
Theoretical Framework: Hansen Solubility Parameters (HSP)
For precise solvent selection during process optimization, we utilize the HSP approach. The total solubility parameter (
- : Dispersion forces (Van der Waals)[2]
- : Polar forces (Dipole moments)[1]
- : Hydrogen bonding forces[1][2][3]
Estimated HSP Values for this compound:
-
(Dispersion): ~19.0 MPa
(Driven by the phenyl ring) -
(Polarity): ~12.5 MPa
(Driven by the lactam dipole) -
(H-Bonding): ~14.0 MPa
(Driven by amines/amide)
Application: To maximize solubility, select solvents with an interaction radius (
-
Best Match: DMSO (
) and DMF ( ). -
Poor Match: Toluene (
) – The gap is too large.
Experimental Protocol: Gravimetric Solubility Determination
Standard Operating Procedure (SOP) for High-Throughput Screening
This protocol ensures data integrity by accounting for equilibration time and supersaturation effects.
Workflow Diagram
Figure 1: Decision tree for gravimetric and HPLC-based solubility determination.
Detailed Methodology
-
Preparation: Accurately weigh 10–50 mg of this compound into 4 mL amber glass vials (to prevent photodegradation of the aniline moiety).
-
Solvent Addition: Add solvent in aliquots (e.g., 100
L). -
Equilibration:
-
Agitation: Shake at 500 rpm for 24 hours at ambient temperature (
). -
Thermal Stress (Optional): For recrystallization studies, heat to boiling point, then cool slowly.
-
-
Separation: If undissolved solids remain, centrifuge at 10,000 rpm for 5 minutes.
-
Quantification:
-
Gravimetric: Evaporate supernatant and weigh residue.
-
HPLC: Dilute supernatant with Mobile Phase (e.g., Water/MeCN 50:50) and inject.
-
Applications in Drug Development[4][5][6][7][8]
Recrystallization Strategy
Based on the solubility differential, the following solvent systems are recommended for purification:
-
Primary Solvent: Ethanol or Methanol (Dissolves compound at high temp).
-
Anti-Solvent: Ethyl Acetate or Hexane (Induces precipitation upon cooling/addition).
-
Protocol: Dissolve in minimal hot Ethanol. Slowly add Ethyl Acetate until turbidity persists. Cool to
.
Formulation & Stability
-
Stock Solutions: Use DMSO for biological assays (stable at
). Avoid acetone for long-term storage due to potential Schiff base formation with the primary aniline. -
Salt Formation: The N4-piperazine nitrogen is basic. Reacting with HCl or Methanesulfonic acid in Ethanol/Ether will yield water-soluble salts suitable for aqueous formulation.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. [Link]
-
Zhang, P., et al. (2022).[4] Solid-liquid equilibrium of piperazinone derivatives in mono-solvents: Solubility determination and Hansen solubility parameter analysis. Journal of Chemical Thermodynamics. [Link]
Sources
Unlocking the Pharmacological Potential of 1-(2-Aminophenyl)piperazin-2-one: A Structural & Target Analysis
Executive Summary
1-(2-Aminophenyl)piperazin-2-one represents a high-value "privileged scaffold" in medicinal chemistry. It bridges the structural gap between classic arylpiperazine psychotropics (e.g., aripiprazole) and tricyclic nitrogen heterocycles (e.g., quinoxalines).
Unlike simple phenylpiperazines, the incorporation of the C2-carbonyl (lactam) moiety introduces conformational rigidity and alters the electronic landscape of the N1-aryl bond, while the ortho-amino group provides a critical vector for intramolecular cyclization or hydrogen bonding. This guide analyzes its biological targets, ranging from G-Protein Coupled Receptors (GPCRs) to protease-activated receptors (PAR1), and details its utility as a precursor for kinase inhibitors.
Part 1: Chemical Profile & Structural Pharmacophore
Structural Anatomy
The molecule consists of three distinct pharmacophoric zones:
-
The Basic Terminus (N4): A secondary amine (pKa ~8.5–9.0) capable of forming a salt bridge with conserved Aspartate residues in GPCR binding pockets.
-
The Linker Core (Lactam): The piperazin-2-one ring.[1] Unlike a flexible piperazine, the amide bond at N1-C2 forces planarity, restricting the rotation of the N1-Aryl bond and reducing the basicity of N1.
-
The Head Group (2-Aminophenyl): An aniline moiety. The ortho-positioning of the amino group is critical for "molecular clip" mechanisms (intramolecular H-bonding) or as a handle for cyclization into tricyclic cores.
Physicochemical Properties
| Property | Value (Predicted) | Relevance to Drug Design |
| Molecular Weight | 191.23 g/mol | Fragment-like; ideal for Lead Optimization. |
| LogP | ~0.5 – 1.2 | High water solubility; low blood-brain barrier (BBB) penetration unless derivatized. |
| H-Bond Donors | 2 (Aniline NH2, N4-H) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (C=O, Aniline N) | The carbonyl oxygen often acts as a secondary anchor. |
| Rotatable Bonds | 1 (N1-Aryl) | Restricted rotation due to amide resonance increases binding entropy. |
Part 2: Primary Biological Targets
G-Protein Coupled Receptors (GPCRs)
Target Family: Serotonin (5-HT) and Dopamine (D2) Receptors.
Mechanism:
While classic 1-arylpiperazines are non-selective 5-HT ligands, the piperazin-2-one scaffold creates a distinct binding profile. The lactam carbonyl reduces the electron density on the aryl ring, modulating
-
5-HT1A Receptor (Agonist/Antagonist): The N4 nitrogen interacts with Asp3.32 . The lactam carbonyl can form hydrogen bonds with Ser/Thr residues in the transmembrane bundle, potentially improving selectivity over
-adrenergic receptors compared to simple phenylpiperazines. -
Dopamine D2 Receptor: The scaffold serves as a "head group" mimic for atypical antipsychotics. Derivatization at N4 with a butyl-aryl chain is often required to achieve nanomolar affinity.
Protease-Activated Receptor 1 (PAR1)
Target Family: Thrombin Receptors (Platelet Aggregation). Relevance: Research indicates that piperazin-2-one derivatives act as peptidomimetics.[2] The scaffold mimics the "Phe-Gly" turn found in the tethered ligand of PAR1.
-
Binding Mode: The rigid lactam ring orients the aryl group to occupy the hydrophobic pocket usually bound by the Phenylalanine of the PAR1 ligand peptide, inhibiting thrombin-induced platelet aggregation.
Secondary Targets: Kinase Inhibition (via Cyclization)
The this compound molecule is a "masked" tricyclic inhibitor. It is the immediate metabolic or synthetic precursor to Pyrrolo[1,2-a]quinoxalines .
-
Target: Tyrosine Kinases (e.g., EGFR, VEGFR).
-
Mechanism: In vivo or in situ cyclization with aldehydes (via Pictet-Spengler reaction) converts the scaffold into a planar intercalator that fits into the ATP-binding pocket of kinases.
Visualization: Pharmacological Pathways
Caption: Divergent pharmacological pathways of the scaffold: Direct GPCR binding, Peptidomimetic PAR1 inhibition, and conversion to Kinase inhibitors.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold
For researchers needing to generate the core for SAR studies.
Objective: Synthesize this compound from 1-fluoro-2-nitrobenzene. Reagents: Ethylenediamine, Glyoxal (or equivalent), 1-fluoro-2-nitrobenzene, H2/Pd-C.
-
N-Arylation: React 1-fluoro-2-nitrobenzene with piperazin-2-one (commercially available or synthesized from ethylenediamine + chloroacetate) in DMF with K2CO3 at 80°C.
-
Note: The amide nitrogen of piperazinone is non-nucleophilic. The reaction occurs at the N4 (amine) position. Correction: To get the 1-aryl isomer, one must build the ring on the aniline or use a protecting group strategy.
-
Corrected Route:
-
React 2-nitroaniline with chloroacetyl chloride
2-nitro-N-(chloroacetyl)aniline. -
React with ethylenediamine (excess) to displace chloride and cyclize.
-
Result: 1-(2-nitrophenyl)piperazin-2-one.
-
-
-
Reduction: Hydrogenate the nitro group using 10% Pd/C in Methanol under H2 balloon (1 atm) for 4 hours.
-
Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Ether.
-
Validation: 1H NMR (DMSO-d6) should show aniline NH2 broad singlet at ~4.5 ppm and piperazinone multiplets.
Protocol B: 5-HT1A Radioligand Binding Assay
To validate affinity of N4-derivatized analogs.
-
Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Ligand: [3H]-8-OH-DPAT (0.5 nM).
-
Test Compound: this compound derivative (10^-10 to 10^-5 M).
-
Non-specific Binding: Define using 10 µM Serotonin (5-HT).
-
-
Condition: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
Part 4: Synthetic Utility & Derivatization Pipeline[3]
The true power of this scaffold lies in its reactivity. The ortho-amino group allows for the rapid generation of DNA-intercalating agents .
Workflow: Generation of Quinoxaline Libraries
The Pictet-Spengler reaction of this compound with various aldehydes yields pyrrolo[1,2-a]quinoxalines.
Caption: Synthetic workflow for converting the scaffold into bioactive tricyclic quinoxalines.
References
-
Piperazine Scaffolds in Medicinal Chemistry
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link] (General reference for scaffold utility).
- Piperazinone Synthesis & Utility: Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: Thieme Chemistry / Synthesis Journal.
-
PAR1 Antagonists & Peptidomimetics
- Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.
- Source: MDPI / Molecules.
-
URL:[Link]
-
Quinoxaline Synthesis from Aminophenyl-piperazinones
-
Arylpiperazine Pharmacology
- Title: Design, Synthesis and Biological Evalu
- Source: MDPI.
-
URL:[Link]
Sources
Literature Review: Synthesis Pathways for 1-(2-Aminophenyl)piperazin-2-one
Executive Summary
The molecule 1-(2-aminophenyl)piperazin-2-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of GPCR ligands (particularly dopamine and serotonin receptor modulators), kinase inhibitors, and peptidomimetics. Its structure features a piperazin-2-one lactam core
Synthesizing this specific isomer presents a regiochemical challenge: distinguishing between the
-
The De Novo Cyclization Route (Route A): A scalable, classical approach building the lactam ring onto the aniline precursor.
-
The Modular
-Arylation Route (Route B): A modern, convergent approach utilizing transition-metal catalysis on a pre-formed lactam.
Retrosynthetic Analysis
To understand the assembly logic, we apply a retrosynthetic disconnection at the
Figure 1: Retrosynthetic analysis showing the two primary disconnects: ring closure (Route A) and C-N bond formation (Route B).
Pathway 1: The De Novo Cyclization Route (Recommended)
This pathway is preferred for large-scale synthesis due to the low cost of reagents and the avoidance of expensive transition metal catalysts. It relies on the differential nucleophilicity of primary vs. secondary amines.
Mechanistic Logic
-
Precursor Synthesis: Nucleophilic aromatic substitution (
) of 1-fluoro-2-nitrobenzene with excess ethylenediamine yields -(2-nitrophenyl)ethylenediamine. -
Selective Acylation: The primary amine (aliphatic) is significantly more nucleophilic than the secondary aniline (deactivated by the ortho-nitro group). Reaction with chloroacetyl chloride or ethyl chloroacetate occurs selectively at the primary amine.
-
Cyclization: Base-induced intramolecular alkylation (substitution of the alkyl chloride by the aniline nitrogen) closes the ring to form the
-substituted lactam. -
Reduction: The nitro group is reduced to the amine in the final step to prevent interference during cyclization.
Experimental Protocol
Step 1: Synthesis of
-(2-Nitrophenyl)ethylenediamine
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylenediamine (5.0 eq), Ethanol.
-
Procedure:
-
Dissolve ethylenediamine (excess is critical to prevent bis-arylation) in ethanol.
-
Add 1-fluoro-2-nitrobenzene dropwise at 0°C.
-
Reflux for 2–4 hours (monitor by TLC; product is orange/red).
-
Concentrate in vacuo to remove ethanol and excess diamine.
-
Partition between water and DCM. Wash organic layer with brine, dry over
, and concentrate. -
Yield: typically 85–95%.
-
Step 2: Acylation and Cyclization
-
Reagents: Chloroacetyl chloride (1.1 eq), Triethylamine (
, 2.5 eq), THF or DCM. -
Procedure:
-
Dissolve
-(2-nitrophenyl)ethylenediamine in anhydrous THF at 0°C. -
Add
, followed by slow addition of chloroacetyl chloride. -
Stir at 0°C for 1 hour (formation of linear chloroacetamide intermediate).
-
Cyclization: Add a stronger base (e.g.,
or ) or reflux with excess in MeCN/DMF to force the aniline nitrogen to displace the chloride. -
Note: The nitro group deactivates the aniline nitrogen, so heating or stronger bases are often required for the ring closure compared to non-nitrated analogs.
-
Purification: Flash chromatography (
). -
Product: 1-(2-Nitrophenyl)piperazin-2-one.
-
Step 3: Nitro Reduction
-
Reagents:
(1 atm), 10% Pd/C, Methanol OR Iron powder, , Ethanol/Water. -
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro-lactam in methanol.
-
Add 10% Pd/C (10 wt%).
-
Stir under hydrogen balloon for 4–12 hours.
-
Filter through Celite.
-
Concentrate to yield This compound .
-
Pathway 2: The Modular N-Arylation Route
This route is ideal if the piperazin-2-one core needs to be substituted at other positions (e.g., chiral C3-substituents) prior to attachment to the phenyl ring.
Mechanistic Logic
Direct arylation of piperazin-2-one is regiochemically ambiguous because the
Figure 2: Workflow for the protected N-arylation route.
Experimental Protocol
-
Protection: React piperazin-2-one with
(1.0 eq) and in DCM. The more nucleophilic amine reacts selectively to form 4-Boc-piperazin-2-one . -
Coupling (Goldberg Conditions):
-
React 4-Boc-piperazin-2-one with 1-iodo-2-nitrobenzene.
-
Catalyst:
(10 mol%), Ligand: DMEDA or 1,10-phenanthroline (20 mol%). -
Base:
or (2.0 eq). -
Solvent: Dioxane or Toluene, reflux (110°C) for 12–24 h.
-
Note: Palladium-catalyzed (Buchwald-Hartwig) amidation is also possible but often challenging with ortho-nitro substrates due to coordination.
-
-
Deprotection & Reduction:
-
Treat with TFA/DCM to remove the Boc group.
-
Reduce the nitro group using standard hydrogenation (
) or chemical reduction ( ).
-
Comparative Analysis
| Feature | Route A (Cyclization) | Route B (N-Arylation) |
| Overall Yield | High (60–75%) | Moderate (40–55%) |
| Cost | Low (Commodity reagents) | High (Pd/Cu catalysts, ligands) |
| Scalability | Excellent (Kg scale feasible) | Limited (Catalyst removal, cost) |
| Regiocontrol | Inherent (Primary vs Secondary amine) | Requires Protection/Deprotection |
| Diversity | Best for unsubstituted lactam ring | Best for substituted lactam rings |
References
-
General Synthesis of Piperazin-2-ones
-
Ortho-Nitro Reduction Strategies
-
Burke, C. "Reduction of Nitro Groups and Aryl Ketones." MSU Chemistry Archives. Link
-
-
Goldberg Reaction (Amide Arylation)
-
Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." J. Am. Chem. Soc., 2001, 123(31), 7727–7729. Link
-
-
Nucleophilic Arom
):-
"Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene." PubChem Compound Summary. Link
-
Sources
Electronic Properties of the Aminophenyl Group in Piperazinones: A Technical Guide for Drug Design
Executive Summary
The piperazinone scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including antiviral agents, antimicrobials, and anticoagulants. The introduction of an aminophenyl group to the piperazinone ring fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth analysis of how the electron-donating properties of the aminophenyl substituent modulate the molecular orbital energetics, basicity, and target-binding affinity of piperazinones.
Molecular Orbital Theory & Electronic Effects
The piperazinone ring contains two distinct nitrogen atoms: the N1 lactam nitrogen, which is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group, and the N4 amine nitrogen, which retains basic character. When an aminophenyl group—specifically a 4-aminophenyl moiety—is conjugated to the N4 position, a complex interplay of inductive (-I) and resonance (+R) effects dictates the electronic behavior of the molecule[1].
Causality of Electronic Delocalization
The para-amino group on the phenyl ring acts as a strong electron-donating group (EDG). Through resonance (+R effect), the lone pair on the exocyclic amine pushes electron density into the phenyl
This enrichment has two critical pharmacological consequences:
-
pKa Modulation : The basicity of the N4 nitrogen is finely tuned, optimizing the ionization state of the molecule at physiological pH (7.4), which is paramount for membrane permeability and oral bioavailability.
-
HOMO-LUMO Gap Compression : The frontier molecular orbital (FMO) energy gap is a primary determinant of chemical reactivity and kinetic stability. The introduction of the aminophenyl group elevates the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap (typically to around 3.5 eV)[2]. A narrower gap enhances the molecule's ability to participate in charge-transfer interactions with electrophilic residues within target protein binding pockets.
Fig 1. Electronic delocalization pathway from the aminophenyl group to the piperazinone core.
Structure-Activity Relationship (SAR) Implications
The electronic properties imparted by the aminophenyl group directly translate to observable Structure-Activity Relationships (SAR) across multiple therapeutic targets.
Case Study 1: HIV-1 Capsid Modulators
In the development of HIV-1 capsid (CA) modulators, piperazinone phenylalanine derivatives have shown significant promise. Research demonstrates that the electronic nature of the terminal phenyl ring dictates binding affinity to the CA hexamer. Compounds featuring electron-donating substituents (such as amino or methoxy groups) exhibit enhanced hydrogen-bonding capabilities at the NTD-CTD interface of the capsid protein, yielding potent anti-HIV-1 and anti-HIV-2 activities with EC50 values in the low micromolar range (e.g., ~4.5 to 15.0 µM)[3]. The aminophenyl group acts as a critical hydrogen bond donor, stabilizing the ligand-protein complex.
Case Study 2: Antimicrobial Agents against MRSA
Piperazine and piperazinone derivatives are actively investigated for their ability to disrupt the membrane of Methicillin-resistant Staphylococcus aureus (MRSA)[2]. The incorporation of electron-donating groups like the aminophenyl moiety alters the electrophilicity index of the scaffold. While electron-withdrawing groups (e.g., halogens, NO2) generally increase direct antibacterial potency by hardening the molecule, the aminophenyl group provides a balanced kinetic stability that improves the pharmacokinetic profile and reduces off-target cytotoxicity[4].
Quantitative Electronic and Biological Data
The following table summarizes the causal relationship between the electronic substituent on the piperazinone/piperazine core and its resulting physicochemical and biological properties.
| Compound Scaffold | Substituent | Est. HOMO-LUMO Gap (eV) | Target / Application | Bioactivity (IC50/EC50) |
| Piperazin-2-one | 4-Aminophenyl | ~3.56 | HIV-1 Capsid Modulator | 4.89 ± 1.39 µM |
| Piperazin-2-one | 4-Nitrophenyl | ~2.95 | Antimicrobial (MRSA) | > 50.0 µM |
| Piperazine | 4-Methoxyphenyl | ~3.60 | α-Glucosidase Inhibitor | ~ 242.2 µM |
| Piperazine | Unsubstituted Phenyl | ~4.10 | Baseline Reference | N/A |
(Data synthesized from computational DFT studies and in vitro assays[3],[2],[5])
Experimental Workflows
To accurately leverage the aminophenyl piperazinone scaffold, researchers must utilize robust, self-validating synthetic and analytical protocols.
Protocol 1: Palladium-Catalyzed Synthesis of 4-(4-Aminophenyl)piperazin-2-ones
Traditional SN2 alkylations often yield complex mixtures due to the dual reactivity of piperazinone nitrogens. A more regiospecific approach utilizes Palladium-catalyzed cross-coupling[6].
Rationale: Pd-catalyzed decarboxylative cyclization or Buchwald-Hartwig amination ensures high regioselectivity at the N4 position, preventing unwanted lactam N1 functionalization.
-
Preparation of the Precatalyst: In a flame-dried Schlenk flask under argon, combine
(1.5 mol%) and DPEphos ligand (3.3 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes to allow the active complex to form. -
Substrate Addition: Add the piperazin-2-one core (1.0 equiv) and 1-bromo-4-nitrobenzene (1.2 equiv), followed by sodium tert-butoxide (1.5 equiv) as the base.
-
Coupling Reaction: Heat the mixture to 80°C for 12 hours. Validation Step: Monitor the consumption of the piperazinone via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears.
-
Nitro Reduction (Self-Validating Step): Isolate the nitrophenyl intermediate. Dissolve in methanol and add 10% Pd/C (0.1 equiv). Purge the flask with
gas (1 atm) and stir at room temperature for 4 hours. The color shift from bright yellow (nitro) to pale/colorless (amino) serves as an immediate visual validation of reduction. -
Purification: Filter through Celite to remove the catalyst, concentrate in vacuo, and purify via flash column chromatography to yield the pure 4-(4-aminophenyl)piperazin-2-one[1].
Protocol 2: Electronic Profiling (Cyclic Voltammetry & UV-Vis)
To empirically validate the computational HOMO-LUMO gap, electrochemical profiling is required.
-
Sample Preparation: Dissolve the synthesized compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Cyclic Voltammetry (CV): Using a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode, sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. -
Data Extraction: Determine the onset oxidation potential (
) and onset reduction potential ( ). Calculate the HOMO and LUMO energy levels using the empirical formulas: -
Orthogonal Validation: Record the UV-Vis absorption spectrum of the compound in ethanol. Calculate the optical band gap using a Tauc plot. The optical gap must closely align (within
eV) with the electrochemical gap derived from CV to validate the electronic model[2].
Fig 2. Step-by-step workflow for the synthesis and electronic profiling of piperazinones.
References
-
4-(4-Aminophenyl)-2-piperazinone | CAS 223786-04-7 . American Elements. Retrieved from:[Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential . PubMed (NIH). Retrieved from:[Link]
-
Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies . NanoBio Letters. Retrieved from:[Link]
-
Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators . PMC (NIH). Retrieved from: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles . Organic Letters (ACS). Retrieved from: [Link]
-
Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies . DOI.org. Retrieved from:[Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
Role of 1-(2-Aminophenyl)piperazin-2-one as a pharmaceutical building block
Role of 1-(2-Aminophenyl)piperazin-2-one as a Pharmaceutical Building Block
Executive Summary
This compound represents a high-value, bifunctional scaffold in modern medicinal chemistry. Distinguished by its conformationally constrained lactam core and the ortho-aniline handle , this molecule serves as a critical "lynchpin" intermediate.[1] Unlike simple piperazines, the 2-one (lactam) functionality introduces hydrogen bond acceptor capability while reducing the basicity of the N1 nitrogen, altering the pharmacokinetic profile. Its primary utility lies in its ability to undergo divergent synthesis: it can serve as a linear core for GPCR ligands (targeting Dopamine D2/D3 and 5-HT receptors) or as a precursor for fused tricyclic systems (e.g., pyrazino[1,2-a]quinoxalines) via intramolecular cyclization.
Structural Significance & Pharmacophore Analysis[1]
The molecule is defined by three distinct reactive/interaction sites that allow for "Orthogonal Functionalization"—the ability to modify one site without affecting the others.[1]
| Feature | Chemical Nature | Medicinal Utility |
| Piperazin-2-one Ring | Cyclic Lactam | Peptidomimetic scaffold; restricts conformational freedom compared to linear diamines.[1][2] |
| N1-Phenyl Linkage | Tertiary Amide (N-Aryl) | Stable anchor; positions the aniline group for intramolecular reactions.[1][2] |
| Ortho-Aniline ( | Primary Aromatic Amine | The "Handle": Enables cyclization (to tricycles), urea formation, or amide coupling. |
| N4-Position | Secondary Aliphatic Amine | The "Diversity Vector": Highly nucleophilic; standard site for |
Synthetic Methodology: The Regioselective Route
A common pitfall in synthesizing N1-substituted piperazinones is the competing reactivity of the N4 nitrogen.[1][2] Direct arylation of piperazin-2-one often yields the N4-isomer due to the higher nucleophilicity of the amine over the amide.[1][2]
To strictly access the 1-(2-aminophenyl) isomer, a stepwise "Build-Up" protocol is required, starting from ethylenediamine derivatives.[2]
Protocol: Synthesis via N-(2-Nitrophenyl)ethylenediamine
Step 1: Nucleophilic Aromatic Substitution (
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylenediamine (5.0 eq, excess to prevent bis-arylation).
-
Conditions: Ethanol, Reflux, 3h.
-
Mechanism: The primary amine of ethylenediamine displaces the fluoride.[1]
-
Workup: Evaporate EtOH, partition between water/DCM. The excess diamine remains in the aqueous phase.[1]
Step 2: Annulation with Chloroacetyl Chloride
-
Reagents: N-(2-Nitrophenyl)ethylenediamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq).
-
Conditions:
, .[1] -
Mechanism: Acylation of the primary amine followed by intramolecular displacement of chloride by the secondary aniline nitrogen (cyclization).[1]
-
Result: 1-(2-Nitrophenyl)piperazin-2-one.[1]
Step 3: Chemoselective Reduction (The Critical Step)
-
Objective: Reduce the nitro group to aniline without reducing the lactam or opening the ring.
-
Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (
), Ethanol/Water (4:1). -
Conditions: Reflux, 2h. (Alternative:
in MeOH, but Fe is more chemoselective if halogens are present elsewhere). -
Protocol:
Figure 1: Regioselective synthesis pathway ensuring N1-substitution via ethylenediamine annulation.[1][2]
Chemical Versatility & Divergent Applications[1][3]
The this compound scaffold is a "bifurcation point" in library synthesis.[1][2] It allows researchers to choose between maintaining the piperazinone core or fusing it into a tricyclic system.[1]
Pathway A: GPCR Ligand Development (Linear Functionalization)
In this pathway, the aniline is often left as a modulator of polarity, or converted to a urea/sulfonamide, while the N4-position is alkylated with a "tail" group (e.g., butyl-aryl moieties) typical of Dopamine D2/D3 antagonists.
-
Mechanism:[1][2][3][4] Reductive amination at N4 using aldehydes and
.[1] -
Therapeutic Relevance: Psychotropics, Antidepressants (Serotonin 5-HT modulators).[1]
Pathway B: Tricyclic Fused Systems (Cyclization)
The ortho-amino group can react with the electrophilic centers on the piperazine ring (or attached pendants) to form fused rings, such as Pyrazino[1,2-a]quinoxalines .
-
Reaction: Reaction with Phosgene (or CDI) creates a cyclic urea, fusing the aniline nitrogen to the piperazine backbone.
-
Reaction: Reaction with ortho-esters (
) creates an imidazole fusion.[1]
Figure 2: Divergent synthetic utility showing access to linear drugs vs. fused heterocyclic cores.
Physicochemical Profile & Handling
For drug development, understanding the "Rule of 5" compliance of the building block is essential for library design.
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~191.23 g/mol | Low MW leaves ample room for heavy functionalization.[1][2] |
| cLogP | ~0.5 - 0.9 | Highly hydrophilic; good for balancing lipophilic "tails".[1][2] |
| H-Bond Donors | 2 (Aniline | Key interaction points for receptor binding pockets.[1][2] |
| H-Bond Acceptors | 3 (Lactam O, Aniline N, N4) | Facilitates water solubility. |
| Storage | Hygroscopic solid | Store under inert gas (Argon) at -20°C to prevent aniline oxidation (browning). |
Self-Validating Stability Check:
Upon storage, if the material turns dark brown/black, it indicates oxidation of the aniline moiety. A simple TLC (DCM:MeOH 9:1) will reveal a baseline smear if degraded.[1] Pure material should elute as a distinct spot with
References
-
Brockunier, L. L., et al. (2004). "Human B3 adrenergic receptor agonists containing a cyclic amide linker."[1] Bioorganic & Medicinal Chemistry Letters, 14(10), 2569-2573. Link
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link
-
National Center for Biotechnology Information. "Piperazin-2-one Scaffold in Medicinal Chemistry."[1][2] PubChem Compound Summary. Link
-
Chaudhary, P., et al. (2023).[5] "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 55. Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5625-67-2|Piperazin-2-one|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of 1-(2-Aminophenyl)piperazin-2-one: A Regioselective Approach
Introduction and Strategic Retrosynthesis
The piperazin-2-one core is a privileged structural scaffold extensively utilized in medicinal chemistry to impart conformational restriction, improve pharmacokinetic profiles, and serve as a bioisosteric replacement in drug discovery[1]. Specifically, N1-aryl piperazin-2-ones, such as 1-(2-aminophenyl)piperazin-2-one, are critical intermediates for synthesizing dual dopamine/serotonin receptor modulators, kinase inhibitors, and fused polycyclic systems like diazacarbazoles.
The Challenge of Regioselectivity: Direct arylation of the unprotected piperazin-2-one ring presents a significant chemoselectivity challenge. The molecule possesses two nitrogen atoms: the highly nucleophilic secondary amine (N4) and the less nucleophilic amide nitrogen (N1). Traditional nucleophilic aromatic substitution (S_NAr) with electrophiles like 1-fluoro-2-nitrobenzene preferentially attacks the N4 position[2].
Mechanistic Causality & Strategy: To force the arylation at the N1 (amide) position, a three-step protective and catalytic strategy is required:
-
Masking the Amine: The N4 position must be protected using a tert-butoxycarbonyl (Boc) group, rendering it unreactive.
-
Transition-Metal Catalysis: The N1 amide nitrogen is arylated using a Copper-catalyzed Ullmann-type C-N cross-coupling. Transition-metal catalysis (Ullmann or Buchwald-Hartwig) is the gold standard for overcoming the low intrinsic nucleophilicity of amides[3].
-
Orthogonal Deprotection: The ortho-nitro group is reduced via catalytic hydrogenation, followed by the acidic cleavage of the Boc group to liberate the target molecule[4].
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Copper-Catalyzed Ullmann Amidation
Objective: Regioselective C-N bond formation at the N1 amide position.
Procedure:
-
Preparation: Charge a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 4-Boc-piperazin-2-one (10.0 mmol, 2.00 g), 1-iodo-2-nitrobenzene (12.0 mmol, 2.99 g), Copper(I) iodide (1.0 mmol, 190 mg, 10 mol%), and anhydrous Potassium phosphate tribasic (
) (20.0 mmol, 4.25 g). -
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the copper catalyst.
-
Solvent & Ligand Addition: Inject anhydrous Toluene (30 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (2.0 mmol, 215 µL, 20 mol%) via syringe.
-
Reaction: Replace the septum with a glass stopper under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 16 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove the inorganic salts and copper complexes. Wash the filter cake with additional Ethyl Acetate (2 x 20 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude dark residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 8:2 to 6:4) to afford Intermediate 1 as a pale yellow solid.
Self-Validating System: The initial pale blue/green suspension will transition to a dark brown, opaque slurry as the active Cu(I)-diamine complex forms and the catalytic cycle initiates. Reaction completion is verified by TLC (Hexanes/EtOAc 1:1); the UV-active starting iodide (
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Reduction of the ortho-nitro group to an aniline without cleaving the Boc group.
Procedure:
-
Preparation: Dissolve Intermediate 1 (7.0 mmol, 2.25 g) in HPLC-grade Methanol (40 mL) in a 100 mL round-bottom flask.
-
Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 225 mg). Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add under an inert atmosphere.
-
Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen gas from a balloon. Repeat twice. Maintain the reaction under a positive pressure of H
(1 atm) via the balloon. -
Reaction: Stir the black suspension vigorously at room temperature for 4 hours.
-
Workup: Flush the flask with Argon to displace the hydrogen. Filter the mixture through a pad of Celite. Wash the pad thoroughly with Methanol (30 mL). Do not allow the Celite pad to dry completely during filtration to prevent ignition.
-
Isolation: Evaporate the solvent under reduced pressure to yield Intermediate 2 as an off-white to pale-yellow foam. This material is typically pure enough (>95%) to be used directly in the next step.
Self-Validating System: The visual consumption of H
Step 3: Acidic Boc Deprotection
Objective: Quantitative removal of the tert-butoxycarbonyl group to yield the target free base.
Procedure:
-
Preparation: Dissolve Intermediate 2 (6.5 mmol, 1.89 g) in anhydrous Dichloromethane (DCM) (20 mL) in a 50 mL round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add Trifluoroacetic acid (TFA) (10 mL) dropwise over 10 minutes to control the evolution of gas.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Concentration: Concentrate the reaction mixture in vacuo. To remove residual TFA, dissolve the resulting viscous oil in Toluene (15 mL) and evaporate under reduced pressure. Repeat this co-evaporation step twice.
-
Free-Basing: Dissolve the crude TFA salt in minimal distilled water (10 mL). Cool to 0 °C and slowly add 1M NaOH(aq) until the pH reaches 10.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
SO , filter, and concentrate in vacuo to yield the final product, This compound , as a white to off-white solid.
Self-Validating System: Vigorous gas evolution (CO
Quantitative Data Presentation
Table 1: Reaction Optimization for Step 1 (Ullmann Amidation) Optimization of the catalytic system is critical for maximizing the yield of the sterically hindered N1-arylation.
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI | None | K | Toluene | 90 | < 10% |
| 2 | CuI | 1,10-Phenanthroline | Cs | Dioxane | 100 | 65% |
| 3 | CuI | DMEDA | K | Toluene | 90 | 88% |
| 4 | Pd | Xantphos | NaOt-Bu | Toluene | 100 | 42%* |
*Note: Palladium catalysis (Buchwald-Hartwig conditions) often results in competitive deprotection or lower yields for this specific substrate compared to the optimized Copper/DMEDA system.
Table 2: Overall Yield and Purity Metrics
| Step | Product | Isolated Yield | Purity (HPLC) | Key Analytical Marker (1H NMR) |
| 1 | 4-Boc-1-(2-nitrophenyl)piperazin-2-one | 88% | >98% | 1.45 ppm (s, 9H, Boc) |
| 2 | 4-Boc-1-(2-aminophenyl)piperazin-2-one | 95% | >96% | 4.20 ppm (br s, 2H, NH |
| 3 | This compound | 92% | >99% | Disappearance of 1.45 ppm signal |
| Overall | Target Compound | ~77% | >99% | N/A |
References
-
Thieme Chemistry. Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme. Available at:[Link][1]
-
The Journal of Organic Chemistry. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at:[Link][4]
-
Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Available at:[Link][3]
-
Bioorganic & Medicinal Chemistry Letters. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed Central (PMC). Available at:[Link][2]
-
Molecules. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at:[Link][5]
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Strategic Functionalization of Piperazin-2-ones: From N4-Derivatization to C-H Activation
Topic: Functionalization strategies for the primary amine in piperazin-2-ones Content Type: Detailed Application Notes and Protocols
Introduction & Scaffold Analysis
The piperazin-2-one (2-oxopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic. It bridges the gap between flexible linear peptides and rigid heteroaromatics.
Clarification of Terminology:
Strictly speaking, the nitrogen at position 4 (N4) of the piperazin-2-one ring is a secondary amine (
-
N1 (Lactam): Non-basic, poor nucleophile (unless deprotonated), often substituted during ring synthesis.
-
N4 (Amine): Basic (
), highly nucleophilic. This is the standard site for diversification. -
Exocyclic Primary Amines: Found in 3-amino-piperazin-2-ones (derived from diamino acids). These require orthogonal protection strategies.
This guide focuses on the chemoselective functionalization of the N4-amine and strategies for handling exocyclic primary amines in peptidomimetic synthesis.
Strategic Decision Matrix
Before initiating synthesis, select the pathway based on the desired substituent and available handles.
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.
Protocol 1: N4-Alkylation via Reductive Amination
Application: Introduction of alkyl chains, benzyl groups, or solubilizing tails.
Rationale: Direct alkylation using alkyl halides (e.g.,
Materials
-
Substrate: Piperazin-2-one derivative (free base or HCl salt).
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (
) or Sodium Cyanoborohydride ( ).-
Note:
is preferred for aldehydes due to lower toxicity and better chemoselectivity (does not reduce ketones/aldehydes effectively without amine activation).
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). THF can be used for solubility issues.
-
Additive: Acetic Acid (AcOH).[1]
Step-by-Step Methodology
-
Salt Neutralization (If required): If starting with a hydrochloride salt, suspend the piperazin-2-one in DCE and add
(1.0 equiv) to liberate the free amine. Stir for 15 min. -
Imine Formation: Add the aldehyde (1.1 equiv) to the amine solution.
-
Critical Step: If the substrate is sterically hindered, add catalytic AcOH (1–2 drops) and stir for 30–60 minutes before adding the reductant to ensure imine formation.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add
(1.5 equiv) portion-wise.[2] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine.[3][4] Dry over .[3][4] -
Purification: Flash chromatography (MeOH/DCM gradient).
Expert Insight: For ketones (which form slower-reacting enamines/iminiums), use
Protocol 2: N4-Arylation via Buchwald-Hartwig Coupling
Application: Introduction of aryl or heteroaryl rings (biaryl mimetics).
Rationale: The piperazin-2-one N4 is less nucleophilic than a standard piperazine due to the inductive effect of the adjacent carbonyl (though this effect is weak at the
Reaction Setup (Self-Validating System)
To ensure reproducibility, use the "Catalyst Pre-Activation" strategy if using separate Pd source and ligand, or use Pre-catalysts (e.g., XPhos Pd G3) to avoid oxidation.
Table 1: Optimization of Conditions
| Component | Standard Conditions | Difficult Substrates (Steric/Electronic) |
| Catalyst | XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%) | |
| Ligand | XPhos or BINAP (4–10 mol%) | (Included in Pre-catalyst) |
| Base | ||
| Solvent | Toluene or 1,4-Dioxane | |
| Temp | 80–100°C | 100–120°C |
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Loading: Add Piperazin-2-one (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Base (e.g.,
, 1.5 equiv).-
Warning: If the N1-position is unsubstituted (N-H lactam),
will deprotonate it. If N1-arylation is not desired, ensure N1 is protected (e.g., N-Boc, N-Bn) OR use a weaker base like (though yields may drop). Ideally, protect N1.
-
-
Catalyst Addition: Add the Pd-precatalyst (e.g., XPhos Pd G3) inside a glovebox or under a strong counter-flow of Argon.
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M to 0.2 M.
-
Execution: Seal the vial and heat to 100°C for 12 hours.
-
QC Check: Filter a small aliquot through Celite for LCMS.
-
Pass Criteria: Conversion >90%.
-
Fail Criteria (Black precipitate): Catalyst decomposition (Pd black). Check oxygen exclusion.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd residue. Concentrate and purify.
Functionalization of Exocyclic Primary Amines (3-Amino Derivatives)
Context: 3-amino-piperazin-2-ones are constrained analogs of amino acids. The exocyclic amine is a true primary amine (
Orthogonal Protection Strategy
To functionalize the exocyclic amine without affecting the N4 ring amine (or vice versa), orthogonal protection is mandatory.
-
Scenario: You want to acylate the exocyclic
(peptide coupling) while keeping N4 available for later alkylation. -
Recommended Scaffold: 4-Boc-3-(Fmoc-amino)-piperazin-2-one.
-
Fmoc Removal: 20% Piperidine in DMF (Standard solid phase protocol).
-
Coupling: React free
with Carboxylic Acid using HATU/DIEA. -
Boc Removal: 4M HCl in Dioxane or TFA/DCM.
-
N4 Functionalization: Proceed with Protocol 1 or 2.
-
Figure 2: Orthogonal deprotection sequence for regioselective functionalization.
References
-
Beshore, D. C., & Dinsmore, C. J. (2002).[1] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Application Library. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Moynihan, L. I., et al. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Science, 6, 3965-3974. Link
-
Rossi, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5797. Link
Sources
Scalable production methods for 1-(2-Aminophenyl)piperazin-2-one
Application Note: Scalable Production Methods for 1-(2-Aminophenyl)piperazin-2-one
Executive Summary
Target Molecule: this compound Role: Critical scaffold for pharmaceutical intermediates, particularly in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and GPCR ligands. Challenge: The primary synthetic challenge lies in establishing the N1-aryl bond on the piperazinone ring with high regioselectivity while avoiding expensive transition-metal catalysts (Goldberg/Buchwald) that are difficult to scale.
This guide details a Process Chemistry-optimized route utilizing a "Build-and-Cyclize" strategy. Unlike direct arylation of piperazinone (which favors the N4-position), this method constructs the lactam ring onto the aniline precursor. This ensures 100% regioselectivity for the N1-isomer, utilizes commodity reagents (ethylenediamine, ethyl chloroacetate), and is fully scalable to kilogram quantities.
Retrosynthetic Analysis & Strategy
To achieve the 1-substituted topology, we disconnect the lactam amide bond and the N4-alkyl bond.
-
Strategic Disconnection: The N1-C2 (amide) bond and N4-C5 bond.
-
Precursor: N-(2-Nitrophenyl)ethylenediamine.
-
Cyclization Agent: Ethyl chloroacetate (or bromoacetate).
-
Logic:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-fluoro-2-nitrobenzene with ethylenediamine establishes the N-aryl linkage early.
-
Selective N-Alkylation: The primary aliphatic amine of the diamine is significantly more nucleophilic than the aniline nitrogen, allowing selective alkylation with ethyl chloroacetate.
-
Intramolecular Amidation: Base-mediated cyclization forces the aniline nitrogen to attack the ester, closing the ring to form the 1-(2-nitrophenyl)piperazin-2-one.
-
Hydrogenation: Reduction of the nitro group yields the final this compound.
-
Pathway Visualization
Figure 1: Step-wise synthetic pathway for the regioselective production of this compound.
Detailed Experimental Protocols
Step 1: Preparation of N-(2-Nitrophenyl)ethylenediamine
Objective: Establish the N-aryl bond using cheap SNAr chemistry.
-
Reagents:
-
1-Fluoro-2-nitrobenzene (1.0 equiv)
-
Ethylenediamine (5.0 equiv) – Critical: Excess prevents formation of the bis-aryl dimer.
-
Acetonitrile (Solvent, 5 vol)
-
-
Procedure:
-
Charge ethylenediamine (5.0 eq) and acetonitrile into a reactor. Heat to 50°C.
-
Dissolve 1-fluoro-2-nitrobenzene in acetonitrile and add dropwise over 1 hour. Exotherm Control: Maintain internal temp < 60°C.
-
Stir at reflux (80°C) for 3 hours. Monitor by HPLC (Disappearance of fluoronitrobenzene).
-
Workup: Concentrate under vacuum to remove solvent and excess ethylenediamine.
-
Resuspend residue in water and extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Yield: ~90-95% (Orange oil or solid).
-
Step 2 & 3: Alkylation and Cyclization (Telescoped)
Objective: Build the piperazinone ring.[1][2][3][4]
-
Reagents:
-
Intermediate A (1.0 equiv)
-
Ethyl Chloroacetate (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Sodium Ethoxide (NaOEt) (0.5 equiv - catalytic/promoter for cyclization)
-
Ethanol (Solvent)
-
-
Procedure:
-
Dissolve Intermediate A in Ethanol (10 vol) and TEA (1.2 eq). Cool to 0-5°C.
-
Add Ethyl Chloroacetate (1.1 eq) dropwise. Stir at RT for 4-6 hours.
-
Checkpoint: HPLC should show conversion to the linear alkylated intermediate (Intermediate B).
-
-
Cyclization: Add NaOEt (0.5 eq) to the reaction mixture.
-
Heat to reflux (78°C) for 6-12 hours.
-
Workup: Cool to RT. Neutralize with dilute HCl to pH 7.
-
Concentrate ethanol. Add water and extract with Ethyl Acetate.
-
Purification: Recrystallize from Isopropanol/Heptane if necessary.
-
Yield: ~75-80% (Yellow solid).
-
Step 4: Catalytic Hydrogenation
Objective: Reduce the nitro group to the final aniline.[8][9]
-
Reagents:
-
1-(2-Nitrophenyl)piperazin-2-one (1.0 equiv)
-
10% Pd/C (5 wt% loading, 50% wet)
-
Methanol (10 vol)
-
Hydrogen gas (3-5 bar)
-
-
Procedure:
-
Charge nitro-intermediate, Methanol, and Pd/C into a hydrogenation autoclave.
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3 bar H2 and stir at RT for 2 hours. Note: Reaction is exothermic.
-
Monitor by HPLC for disappearance of nitro starting material.
-
Filtration: Filter catalyst through a Celite pad (Safety: Keep wet to prevent pyrophoric ignition).
-
Isolation: Concentrate filtrate to obtain the crude amine.
-
Final Purification: Recrystallize from Ethanol/MTBE.
-
Final Yield: >90% (Off-white to pale brown solid).
-
Process Control & Analytical Specifications
| Parameter | Specification | Method | Rationale |
| Purity (HPLC) | > 98.5% Area | C18 Column, H2O/MeCN gradient | Pharma-grade requirement. |
| Impurity: Dimer | < 0.1% | HPLC | From Step 1 (Bis-arylation). Controlled by excess diamine. |
| Residual Solvent | < ICH Limits | GC-HS | Methanol/Ethanol removal. |
| Appearance | Off-white solid | Visual | Oxidation of aniline leads to browning. Store under N2. |
| Water Content | < 0.5% | KF Titration | Critical for subsequent coupling reactions. |
Safety & Scale-Up Considerations
-
Nitro-Reduction Hazards: The hydrogenation step is highly exothermic. On a kg-scale, ensure the reactor has adequate cooling jacket capacity. Use a "fed-batch" approach or limit H2 pressure if heat removal is rate-limiting.
-
Ethylenediamine Handling: Highly sensitizing and corrosive. Use closed charging systems.
-
Regiochemistry Validation: The 1-substituted structure should be confirmed via 2D NMR (HMBC). A correlation should be observed between the Aniline-N and the Carbonyl carbon of the piperazinone.
-
Cost Optimization: Ethyl chloroacetate is a lachrymator but cheap. Ethyl bromoacetate reacts faster but is more expensive; for scale-up, chloroacetate with a catalytic amount of KI (Finkelstein condition) is the economic choice.
References
-
Synthesis of N-Arylpiperazinones: J. Med. Chem. 2003, 46, 13, 2774–2786. (Describes the ethylenediamine/chloroacetate cyclization route for similar scaffolds). Link
-
Nucleophilic Aromatic Substitution Scale-up: Org. Process Res. Dev. 2018, 22, 10, 1430–1440. (Safety parameters for nitro-aryl SNAr reactions). Link
-
Catalytic Hydrogenation of Nitroarenes: Chem. Rev. 2020, 120, 2, 1042–1084. (Best practices for Pd/C reductions). Link
-
Apixaban Intermediate Synthesis: CN Patent 101967145B. (Process for pyrazole-piperazinone fusion, illustrating relevant lactam chemistry). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
N-alkylation procedures for 1-(2-Aminophenyl)piperazin-2-one
Application Note: Regioselective N-Alkylation of 1-(2-Aminophenyl)piperazin-2-one
Executive Summary
The scaffold This compound presents a classic chemoselective challenge in medicinal chemistry: distinguishing between a distal secondary amine (N4) and a proximal aromatic primary amine (aniline). This guide provides validated protocols for the regioselective N-alkylation of this scaffold.
By exploiting the distinct pKa and nucleophilicity profiles of the two nitrogen centers, researchers can achieve:
-
>95% Selectivity for N4 using mild reductive amination or controlled nucleophilic substitution.
-
Aniline-Targeted Functionalization via a protection-deprotection sequence.
Chemical Analysis & Reactivity Logic
To design a self-validating protocol, one must understand the electronic landscape of the molecule.
| Feature | Site | Electronic Character | pKa (Approx) | Reactivity Profile |
| Primary Amine | Aniline (-NH₂) | Conjugated, electron-deficient | ~4.6 | Hard/Weak Nucleophile. Requires acid catalysis (reductive amination) or strong bases (NaH) for alkylation. |
| Secondary Amine | Piperazinone (N4) | Aliphatic, electron-rich | ~8.5 - 9.0 | Soft/Strong Nucleophile. Reacts readily with alkyl halides and aldehydes under mild conditions. |
| Amide Nitrogen | Piperazinone (N1) | N-Aryl substituted | N/A | Inert. Blocked by the 2-aminophenyl group. |
The Causality of Selectivity: Under neutral or mildly basic conditions (pH 8–10), the N4 amine exists largely in its free base form and is significantly more nucleophilic than the aniline. The aniline lone pair is delocalized into the aromatic ring, rendering it unreactive toward mild electrophiles. Therefore, kinetic control favors N4 alkylation.
Decision Framework
Use the following logic flow to select the appropriate protocol for your target derivative.
Figure 1: Strategic decision tree for alkylation based on target site and reagent compatibility.
Experimental Protocols
Protocol A: N4-Selective Reductive Amination (Gold Standard)
Best for: Introducing alkyl chains, benzyl groups, or heterocycles where the corresponding aldehyde/ketone is available.
Rationale: The formation of the iminium ion at the aliphatic N4 is faster and thermodynamically more stable than at the aniline. Using Sodium Triacetoxyborohydride (STAB) allows for a mild reduction that leaves the aniline untouched.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure:
-
Solubilization: In a flame-dried round-bottom flask, dissolve the substrate (1.0 mmol) in DCE (10 mL).
-
Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.
-
Checkpoint: The solution may slightly darken. This "pre-stir" ensures the N4-iminium species forms before reduction.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass + Alkyl).
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: N4-Selective Direct Alkylation (S_N2)
Best for: Alkyl halides where reductive amination is impossible (e.g., alkyl chlorides, non-carbonyl precursors).
Rationale: Using a weak inorganic base (K₂CO₃) in an aprotic solvent (Acetonitrile) buffers the system. The basicity is sufficient to deprotonate the ammonium salt of N4 but insufficient to deprotonate the aniline (pKa ~25-30 for neutral aniline N-H deprotonation).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv)
-
Base: K₂CO₃ (Powdered, anhydrous) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Suspension: Suspend substrate (1.0 mmol) and K₂CO₃ (2.0 mmol) in MeCN (10 mL).
-
Addition: Add the alkyl halide (1.05 mmol) dropwise at room temperature.
-
Critical Control: Do not use excess alkyl halide. Over-alkylation can lead to quaternization of N4 or slow alkylation of the aniline.
-
-
Heating: Heat to 60°C. Monitor via TLC/LC-MS every 2 hours.
-
Note: If the reaction is sluggish, add catalytic KI (0.1 equiv) (Finkelstein condition) rather than increasing temperature, which risks aniline alkylation.
-
-
Workup: Filter off solids (inorganic salts). Concentrate the filtrate.
-
Purification: Recrystallization (EtOAc/Hexanes) or Column Chromatography.
Protocol C: Aniline-Targeted Alkylation (Protection Strategy)
Best for: Derivatizing the aromatic amine while keeping N4 intact or available for later functionalization.
Rationale: Direct alkylation of the aniline in the presence of N4 is impossible due to N4's superior nucleophilicity. N4 must be "masked" with a Boc group.
Workflow Diagram:
Figure 2: Protection-deprotection sequence for aniline functionalization.
Step-by-Step Procedure:
-
Protection: React substrate with (Boc)₂O (1.1 equiv) and TEA (1.5 equiv) in DCM. N4 reacts exclusively. Isolate the N-Boc intermediate.
-
Aniline Alkylation:
-
Dissolve N-Boc intermediate in anhydrous DMF.
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 mins (evolution of H₂ gas).
-
Add Alkyl Halide (1.2 equiv). Warm to RT and stir.
-
Note: The anion of the aniline is highly nucleophilic; reaction is usually fast.
-
-
Deprotection: Treat the crude product with TFA/DCM (1:4 ratio) for 1 hour to remove the Boc group, regenerating the N4 amine.
Analytical Validation (Self-Check)
How do you confirm regioselectivity without a crystal structure?
| Method | Observation for N4-Alkylation | Observation for Aniline-Alkylation |
| 1H NMR (Aromatic) | Aromatic protons (6.5–7.5 ppm) shifts remain largely unchanged . | Significant shift in ortho/para protons due to change in electron donation of the amine. |
| 1H NMR (Aliphatic) | Piperazinone ring protons (2.8–3.5 ppm) show complex splitting/shifting. | Piperazinone protons remain relatively distinct multiplets. |
| NOE (Nuclear Overhauser Effect) | Strong NOE between the new Alkyl group and piperazinone ring protons. | Strong NOE between the new Alkyl group and the aromatic ortho-proton. |
References
-
General Piperazine Alkylation Protocols: Synthesis of piperazines - Recent Literature and Protocols. Organic Chemistry Portal. [Link]
-
pKa and Basicity Trends of Piperazines: pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data (via University of Regina). [Link]
-
Application in Drug Discovery (Reactivity Context): Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed Central. [Link]
Application Note: Overcoming Steric and Electronic Barriers in Peptide Coupling with 1-(2-Aminophenyl)piperazin-2-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Chemical Context
1-(2-Aminophenyl)piperazin-2-one (CAS 1507493-04-0) is a highly valuable structural motif in medicinal chemistry, frequently utilized in the design of peptidomimetics, factor Xa inhibitors, and kinase targeting libraries[1],. Despite its utility, achieving high-yielding amide bond formation with this building block presents a formidable synthetic challenge due to a combination of electronic deactivation and severe steric hindrance.
The Mechanistic Challenge (Causality)
The primary amine on this molecule is an aniline derivative. The delocalization of the nitrogen lone pair into the adjacent aromatic pi-system drastically reduces its electron density and nucleophilicity compared to standard aliphatic amines[2],[3]. Furthermore, the bulky piperazin-2-one ring is situated at the ortho position relative to the amine. This creates a rigid steric shield that physically restricts the trajectory of incoming activated carboxylic esters. Standard carbodiimide-based coupling chemistries (e.g., EDC/HOBt) routinely fail or deliver sub-optimal yields (<40%) when applied to this substrate, often accompanied by high rates of epimerization due to the prolonged reaction times required[3].
Reagent Selection Strategy: The Role of Anchimeric Assistance
To overcome these dual barriers, highly reactive uronium or aminium salts are required[4].
HATU as the Gold Standard: HATU is widely considered the optimal reagent for coupling unreactive anilines[5]. Pioneered by Louis A. Carpino, the efficacy of HATU lies in its HOAt (1-hydroxy-7-azabenzotriazole) leaving group[6]. The nitrogen atom at the 7-position of the HOAt ester provides crucial anchimeric assistance—it acts as a localized hydrogen-bond acceptor, coordinating with the proton of the weakly nucleophilic aniline and precisely steering it toward the carbonyl carbon[4],[7].
COMU for Extreme Steric Bulk: For exceptionally hindered carboxylic acids (e.g., α-aminoisobutyric acid or N-methylated amino acids), COMU is recommended. COMU matches or exceeds HATU's reactivity but operates efficiently with only 1–2 equivalents of base, minimizing base-catalyzed side reactions such as aspartimide formation or oxazolone-mediated epimerization[8],[2].
Workflow & Decision Matrix
Decision tree for peptide coupling with this compound.
Quantitative Performance Data
The following table summarizes the expected performance metrics of various coupling systems when reacting this compound with a standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) at room temperature.
| Coupling System | Additive / Leaving Group | Base Equivalents | Avg. Reaction Time | Expected Yield (%) | Epimerization Risk |
| EDC | HOBt | 3.0 (DIEA) | 24 h | 35 - 45% | High (> 15%) |
| HBTU | HOBt (in situ) | 3.0 (DIEA) | 16 h | 55 - 65% | Moderate (~ 8%) |
| HATU | HOAt (in situ) | 3.0 (DIEA) | 4 h | 85 - 95% | Low (< 2%) |
| COMU | Oxyma Pure (in situ) | 2.0 (DIEA) | 2 h | 88 - 96% | Very Low (< 1%) |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems , incorporating in-process analytical checks to ensure trustworthiness and reproducibility.
Protocol A: Standard Solution-Phase Coupling (HATU-Mediated)
Optimized for standard or moderately hindered carboxylic acids.
Reagents: Carboxylic acid (1.1 eq), HATU (1.05 eq), this compound (1.0 eq), DIEA (3.0 eq), Anhydrous DMF (0.1 M).
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2/Ar).
-
Base Addition: Add DIEA dropwise. Stir at room temperature for exactly 3 minutes.
-
Causality: DIEA deprotonates the acid, allowing it to attack HATU to form the highly reactive O-At ester. Prolonged pre-activation (>5 mins) is strictly avoided to prevent degradation of the uronium salt[9].
-
Validation Check 1: Before proceeding, quench a 1 µL aliquot of the reaction mixture into 100 µL of methanol. LC-MS analysis should reveal the methyl ester of the carboxylic acid, confirming successful activation without oxazolone formation.
-
-
Nucleophilic Attack: Add this compound (dissolved in a minimal volume of DMF) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours.
-
Validation Check 2: Monitor via LC-MS. The disappearance of the aniline mass (m/z 191.2) and the emergence of the product mass indicates reaction completion.
-
-
Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. This sequence effectively removes the HOAt and tetramethylurea byproducts.
Protocol B: High-Hindrance Coupling (COMU-Mediated)
Optimized for highly hindered amino acids (e.g., Aib, N-methylated residues) where HATU yields are insufficient.
Reagents: Hindered carboxylic acid (1.2 eq), COMU (1.2 eq), this compound (1.0 eq), DIEA (2.0 eq), Anhydrous DMF (0.1 M).
-
Activation: Dissolve the hindered acid and COMU in DMF. Add DIEA.
-
Causality: COMU incorporates Oxyma Pure, which is highly reactive yet requires less base (2.0 eq vs 3.0 eq for HATU). This reduction in base concentration significantly suppresses base-catalyzed epimerization[8].
-
-
Coupling: After 2 minutes of pre-activation, add the aniline. Heat the reaction to 40°C.
-
Causality: The ortho-piperazinone ring creates a severe steric clash with bulky amino acids. Mild heating provides the necessary kinetic energy to overcome this activation barrier.
-
-
Validation Check: Monitor via LC-MS at 1-hour intervals. If conversion stalls before 90%, do not add more COMU (which risks guanylation of the amine); instead, add 0.5 eq of Oxyma Pure and 0.5 eq of EDC to push the reaction to completion.
Troubleshooting & Optimization Insights
-
Base Selection (DIEA vs. TEA): DIEA (N,N-Diisopropylethylamine) is strictly preferred over TEA (Triethylamine). TEA is less sterically hindered and can act as a competing nucleophile, degrading the uronium coupling agent before the weakly nucleophilic aniline can react[9].
-
Preventing Guanylation: A known side reaction with HATU and HBTU is the formation of tetramethylguanidine derivatives if the amine attacks the coupling reagent directly[9]. Pre-activating the carboxylic acid before adding the this compound completely bypasses this pathway, ensuring the amine only encounters the activated O-At ester.
References
-
[1] 2-Piperazinone, 1-(2-aminophenyl)- | 1507493-04-0 - ChemicalBook. ChemicalBook. URL:
-
this compound | 1507493-04-0 - Sigma-Aldrich. Sigma-Aldrich. URL:
-
[5] HATU | Peptide Coupling Reagent - MedchemExpress.com. MedChemExpress. URL:
-
[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem. URL:
-
[4] HATU:a third-generation coupling reagent - ChemicalBook. ChemicalBook. URL:
-
[7] HATU Novabiochem 148893-10-1 - Sigma-Aldrich. Sigma-Aldrich. URL:
-
[6] Louis A. Carpino - Ralph F. Hirschmann Award - American Peptide Society. American Peptide Society. URL:
-
[2] Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. URL:
-
[9] Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health (NIH). URL:
-
[3] Mechanochemical C–N Bond-Forming Reactions and Their Application in Pharmaceutical Synthesis. Tallinn University of Technology. URL:
Sources
- 1. 2-Piperazinone, 1-(2-aminophenyl)- | 1507493-04-0 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. digikogu.taltech.ee [digikogu.taltech.ee]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Louis A. Carpino - Ralph F. Hirschmann Award [americanpeptidesociety.org]
- 7. HATU Novabiochem 148893-10-1 [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Solvent Selection for the Synthesis and Functionalization of Aminophenyl Piperazinones
Introduction & Structural Nuances
Aminophenyl piperazinones are highly privileged pharmacophores embedded in numerous modern therapeutics, including CDK4/6 inhibitors (e.g., Ribociclib, Trilaciclib) and factor Xa inhibitors. These molecules present a unique physicochemical paradox for process chemists: they possess a highly polar, dual-reactive core consisting of an exocyclic aniline amine and an endocyclic piperazinone lactam.
This structural duality results in strong intermolecular hydrogen bonding, leading to high crystal lattice energies and poor solubility in standard non-polar reaction media. Mechanochemical studies on related piperazinones have demonstrated that the lactam carbonyl readily forms strong hydrogen-bonded solvates with protic or highly polar molecules, drastically altering their dissolution and reactivity profiles 1. Consequently, solvent selection cannot be treated as a passive choice; it is a critical, active parameter that dictates chemoselectivity, catalyst stability, and reaction kinetics.
Reaction-Specific Solvent Strategies & Causality
Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)
Buchwald-Hartwig amination is the premier method for the N-arylation of the piperazinone core. While toluene is the classical solvent used to minimize the deactivation of sensitive Pd(0) catalysts, the poor solubility of aminophenyl piperazinones in pure toluene often leads to heterogeneous mixtures and stalled reactions 2.
The Causality of Binary Mixtures: To resolve this, a binary solvent system of Toluene / tert-Butanol (t-BuOH) is highly recommended. t-BuOH acts as a hydrogen bond donor/acceptor to break up the piperazinone crystal lattice, enhancing solubility without strongly coordinating to the palladium center (a common pitfall of using DMF or DMAc, which can poison the catalyst). Furthermore, t-BuOH facilitates the partial dissolution of weak inorganic bases (like K3PO4 or Cs2CO3), which are necessary to prevent the cleavage of sensitive functional groups during the catalytic cycle.
Multicomponent Reactions (MCRs) & Core Synthesis
The synthesis of the piperazinone core itself is frequently achieved via the Ugi-Joullié three-component reaction (UJ-3CR) or related asymmetric hydrogenations.
The Protic Activation Effect: While polar aprotic solvents (CH2Cl2, MeCN) provide baseline solubility, protic solvents exhibit dramatic solvent effects that dictate the reaction pathway 3. 2,2,2-Trifluoroethanol (TFE) is the optimal choice here. TFE is a strong hydrogen-bond donor but a highly attenuated nucleophile. It activates the imine intermediate via H-bonding—significantly accelerating the reaction and enhancing stereoselectivity—without acting as a competing nucleophile that would trap the intermediate 4.
Nucleophilic Aromatic Substitution (SNAr)
For late-stage API synthesis (e.g., Trilaciclib analogs), transition-metal-free couplings are preferred to avoid heavy metal contamination [[5]](). When utilizing strong bases like LiHMDS to deprotonate the aniline nitrogen, ethereal solvents such as THF or 2-MeTHF are mandatory. The oxygen atoms in THF coordinate to and stabilize the lithium cation, increasing the nucleophilicity of the resulting amide anion while preventing base degradation at low temperatures.
Quantitative Data: Solvent Parameters for Piperazinone Chemistry
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Donor (α) | H-Bond Acceptor (β) | Recommended Reaction Application |
| Toluene | 2.38 | 0.36 | 0.00 | 0.11 | Baseline for Pd-catalyzed cross-coupling; maintains catalyst stability. |
| tert-Butanol | 12.5 | 1.66 | 0.31 | 0.93 | Co-solvent in cross-coupling to disrupt lattice energy and dissolve weak bases. |
| TFE | 26.1 | 2.52 | 1.51 | 0.00 | MCRs and asymmetric hydrogenations (strong H-bond donor, weak nucleophile). |
| MeCN | 37.5 | 3.92 | 0.19 | 0.31 | N-alkylation with KI additive (facilitates Finkelstein halogen exchange). |
| THF | 7.58 | 1.75 | 0.00 | 0.55 | Base-mediated SNAr requiring LiHMDS stabilization. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig N-Arylation
This protocol utilizes a binary solvent system to balance catalyst lifespan with substrate solubility.
-
Substrate Dissolution: In an oven-dried Schlenk flask, suspend the aminophenyl piperazinone (1.0 eq) and aryl halide (1.1 eq) in a 4:1 mixture of anhydrous Toluene/t-BuOH (0.2 M).
-
Self-Validation: The mixture will likely be a heterogeneous slurry at room temperature. A completely clear solution at this stage may indicate compromised (wet or degraded) starting materials.
-
-
Base Addition: Add finely milled K3PO4 (2.0 eq).
-
Causality: A weak, milled inorganic base is chosen over NaOtBu to prevent the cleavage of the piperazinone lactam.
-
-
Degassing: Sparge the heterogeneous mixture with dry N2 gas for 15 minutes.
-
Self-Validation: Proper degassing is critical. If oxygen remains, the solution will rapidly turn black upon heating due to the precipitation of inactive Pd(0) black.
-
-
Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%).
-
Self-Validation: The solution should shift to a deep red/orange hue, indicating the successful formation of the active
complex.
-
-
Heating & IPC: Heat the reaction to 90°C under N2.
-
Self-Validation: As the reaction reaches 90°C, the slurry must transition into a homogeneous, clear orange solution as the insoluble piperazinone is consumed and the more lipophilic coupled product is formed. Monitor via LC-MS until starting material is <1%.
-
Protocol B: Transition-Metal-Free SNAr via LiHMDS
Designed for late-stage functionalization where Pd-removal is problematic.
-
Deprotonation: Dissolve the aminophenyl piperazinone (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool the solution to -78°C. Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 10 minutes.
-
Self-Validation: A distinct color shift (typically to deep yellow or orange) confirms the formation of the lithium amide species.
-
-
Electrophile Addition: Add the heteroaryl chloride (1.1 eq) dropwise.
-
Self-Validation: The reaction environment must remain strictly anhydrous. Any sudden precipitation of a fine white solid (LiOH) indicates water ingress, which immediately quenches the nucleophile and halts the reaction.
-
-
Thermal Activation: Slowly warm the reaction to room temperature, then heat to 60°C for 4 hours. Quench with saturated aqueous NH4Cl.
Mechanistic Workflows & Visualizations
Figure 1: Decision tree for selecting optimal solvents based on reaction class and substrate properties.
Figure 2: Buchwald-Hartwig catalytic cycle highlighting the specific mechanistic roles of the Toluene/t-BuOH solvent mixture.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications.2
-
The Ugi–Joullié three-component reaction (UJ-3CR) and related reactions: recent developments, mechanistic aspects and synthesis of natural products and bioactive compounds. RSC Advances, RSC Publishing. 3
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC, National Institutes of Health. 5
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications. 4
-
Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid. PMC, National Institutes of Health. 1
Sources
- 1. Mechanochemical Synthesis and Physicochemical Characterization of Previously Unreported Praziquantel Solvates with 2-Pyrrolidone and Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Ugi–Joullié three-component reaction (UJ-3CR) and related reactions: recent developments, mechanistic aspects and synthesis of natural products and bioactive compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-(2-Aminophenyl)piperazin-2-one Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome chronic low yields when synthesizing 1-(2-aminophenyl)piperazin-2-one. This compound is a critical scaffold in medicinal chemistry, but its synthesis is notoriously prone to side reactions, catalyst poisoning, and hydrolytic degradation.
Below, we dissect the causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.
Pathway Overview & Mechanistic Logic
To synthesize this compound, chemists typically employ one of two primary routes: the Palladium-catalyzed Buchwald-Hartwig amination of piperazin-2-one, or the intramolecular cyclization of an acyclic chloroacetamide precursor.
Fig 1: Dual synthetic pathways for this compound and key intermediates.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My Buchwald-Hartwig coupling of piperazin-2-one with 1-bromo-2-nitrobenzene yields <20% of the intermediate, accompanied by a complex mixture of by-products. Why is this happening?
A1: The low yield is driven by two competing mechanistic failures. First, the strongly electron-withdrawing ortho-nitro group severely reduces the electron density on the aryl-palladium intermediate. This slows down the reductive elimination step (the step that forms the C-N bond), leaving the catalyst in a resting state vulnerable to degradation (forming inactive "Pd black"). Second, piperazin-2-one can undergo competitive O-arylation via its lactim tautomer, leading to unwanted by-products, a common issue noted in 1[1].
The Solution: You must switch from generic phosphine ligands (like PPh3 or dppf) to bulky, electron-rich biaryl phosphine ligands such as BrettPhos. As demonstrated in 2[2], bulky phosphines force the substrate into a geometry that strongly favors C-N coupling over C-O coupling, while their electron-rich nature accelerates reductive elimination.
Q2: During the reduction of 1-(2-nitrophenyl)piperazin-2-one to the final amine, I observe significant cleavage of the piperazinone ring. How can I prevent this?
A2: The piperazin-2-one ring is highly sensitive to hydrolytic and hydrogenolytic cleavage, especially under harsh acidic conditions or high-pressure hydrogenation, as detailed in 3[3]. If you are using unpoisoned Pd/C in strongly acidic media, the catalyst is likely cleaving the lactam C-N bond.
The Solution: Abandon aggressive hydrogenation. Instead, utilize mild transfer hydrogenation or chemical reduction (e.g., Iron powder and NH4Cl in EtOH/H2O). This selectively reduces the nitro group to the aniline without providing the activation energy required to break the lactam ring, aligning with protocols for sensitive arylpiperazines 4[4].
Q3: When attempting the alternative intramolecular cyclization route (cyclizing the chloroacetamide intermediate), I get mostly oligomeric tars. Why?
A3: Intermolecular alkylation is outcompeting your desired intramolecular cyclization. The chloroacetamide intermediate possesses both an electrophilic alpha-carbon and a nucleophilic nitrogen. If the reaction concentration is too high, the rate of bimolecular collision exceeds the rate of unimolecular conformational folding, leading to step-growth polymerization.
The Solution: Run the cyclization under high-dilution conditions (≤ 0.05 M) in a polar aprotic solvent (like DMF) with a non-nucleophilic base (K2CO3) at 80 °C. The heat provides the thermodynamic push for the 6-exo-tet cyclization, while the dilution kinetically isolates the molecules.
Quantitative Reaction Optimization
The table below summarizes the causality of ligand and base selection during the critical Buchwald-Hartwig amination step, demonstrating why specific conditions fail and others succeed.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Primary Issue / Causality |
| Pd(OAc)2 | dppf | NaOtBu | Toluene | 100 | 15% | Strong base degrades lactam; high O-arylation. |
| Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 45% | Better C-N selectivity, but sluggish reductive elimination. |
| Pd2(dba)3 | BrettPhos | K3PO4 | t-Amyl alcohol | 110 | 82% | Optimized: High electron density accelerates cycle; weak base protects lactam. |
| [Pd(P(t-Bu)3)Br]2 | None | NaOtBu | Toluene | 100 | 22% | Catalyst poisoning by nitro group coordination. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: Optimized Buchwald-Hartwig Amination
Objective: Synthesis of 1-(2-nitrophenyl)piperazin-2-one.
-
Preparation: In an oven-dried Schlenk flask, combine piperazin-2-one (1.0 eq), 1-bromo-2-nitrobenzene (1.1 eq), Pd2(dba)3 (2.5 mol%), BrettPhos (5.0 mol%), and anhydrous K3PO4 (2.0 eq).
-
Degassing (Critical Step): Add anhydrous t-amyl alcohol (to reach 0.2 M). Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Pd(0) is instantly oxidized by atmospheric O2. Failure to degas will result in zero yield.
-
-
Reaction: Heat the mixture to 110 °C under an argon atmosphere for 12 hours.
-
Validation Checkpoint 1: Upon reaching 110 °C, the cloudy suspension must transition to a clear, deep red/brown homogeneous solution. If the solution turns black and heavy precipitate forms, your catalyst has died (Pd black formation).
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under vacuum. Purify via flash chromatography (EtOAc/Hexane).
-
Validation Checkpoint 2: LC-MS analysis of the isolated yellow solid must show a dominant peak at m/z 222[M+H]+.
-
Protocol B: Mild Selective Nitro Reduction
Objective: Conversion of 1-(2-nitrophenyl)piperazin-2-one to this compound.
-
Preparation: Dissolve 1-(2-nitrophenyl)piperazin-2-one (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).
-
Activation: Add Iron powder (5.0 eq) and Ammonium chloride (NH4Cl, 5.0 eq).
-
Causality: NH4Cl acts as a mild proton source to continuously clean the passivating oxide layer off the iron surface, driving the electron transfer without dropping the pH low enough to hydrolyze the piperazinone ring.
-
-
Reaction: Heat the vigorously stirred suspension to 80 °C for 3 hours.
-
Validation Checkpoint 1: The reaction is mildly exothermic. Bubbling should be observed.
-
-
Workup: Cool the mixture and filter through Celite while still warm to remove iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate, dilute with saturated NaHCO3, and extract with Dichloromethane (3x).
-
Validation Checkpoint 2: Spot the organic extract on a TLC plate and stain with Ninhydrin. Upon heating, the product spot must turn a distinct purple/pink color, confirming the successful generation of a primary aliphatic/aromatic amine. LC-MS must show m/z 192 [M+H]+.
-
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Complete accounts of integrated drug discovery and development. Volume 2: recent examples from the pharmaceutical industry. EBIN.PUB.
- Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry.
Sources
Technical Support Center: Purification Strategies for 1-(2-Aminophenyl)piperazin-2-one
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my experience, isolating bifunctional nitrogenous heterocycles presents unique chromatographic and physical challenges. 1-(2-Aminophenyl)piperazin-2-one and its derivatives are critical scaffolds in pharmaceutical research, frequently synthesized via cascade nucleophilic substitutions or metal-catalyzed cross-couplings 1. However, their purification is notoriously tricky due to the differential basicity of the two distinct amines and their high susceptibility to oxidative degradation.
This guide moves beyond basic recipes. We will troubleshoot the root causes of purification failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.
Purification Workflow Architecture
Before diving into specific troubleshooting, it is crucial to conceptualize the isolation strategy. We exploit the distinct physicochemical properties of the molecule at different stages of the purification pipeline.
Fig 1. Logical workflow for the isolation and purification of this compound.
Core Troubleshooting Guide
Q1: My crude mixture contains significant amounts of unreacted 2-haloaniline and piperazin-2-one. How can I efficiently isolate the target product?
The Causality: Separation relies on differential basicity and lipophilicity. The target molecule possesses a highly basic secondary aliphatic amine (N4 of the piperazine ring, pKa ~9.8) and a weakly basic primary aromatic amine (aniline, pKa ~4.6). Unreacted 2-haloanilines are only weakly basic and remain neutral at mildly acidic pH. Conversely, unreacted piperazin-2-one is highly polar and retains immense water solubility even when neutralized.
The Solution: Perform a targeted acid-base extraction. At pH ~2, the target is protonated and partitions into the aqueous phase, leaving neutral/weakly basic aniline precursors in the organic waste. Upon basification to pH 12, the target free base is extracted into dichloromethane (DCM). Washing this DCM layer with water selectively partitions the highly polar unreacted piperazin-2-one into the aqueous waste.
Q2: When attempting flash chromatography, the product streaks severely across the column, resulting in poor resolution. How do I correct this?
The Causality: The free secondary amine at the N4 position strongly hydrogen-bonds with acidic silanol (Si-OH) groups on the silica stationary phase. This causes non-linear adsorption isotherms, leading to severe tailing and irreversible retention.
The Solution: Passivate the silica column by incorporating a basic modifier into your mobile phase. Adding 1–5% triethylamine (TEA) or aqueous ammonia (NH₄OH) competitively binds the silanol sites, allowing the product to elute as a sharp, symmetrical band.
Table 1: Mobile Phase Optimization for Silica Gel Chromatography
| Mobile Phase System | Additive | Product Rf | Peak Shape / Band Elution | Impurity Separation |
| DCM / MeOH (95:5) | None | 0.15 | Severe streaking (tailing) | Poor (co-elution) |
| DCM / MeOH (95:5) | 0.1% TFA | 0.00 | Irreversible adsorption | N/A |
| DCM / MeOH (95:5) | 2% TEA | 0.35 | Sharp, symmetrical band | Excellent |
| EtOAc / Hexane (70:30) | 2% NH₄OH | 0.25 | Moderate tailing | Good |
Q3: The isolated free base is an amorphous, dark-colored oil due to trace oxidation. How can I obtain a high-purity, stable solid?
The Causality: Aniline moieties are notoriously susceptible to air oxidation, forming highly colored, amorphous quinone-imine byproducts.
The Solution: Salt formation. Converting the free base to a crystalline salt (e.g., diacetate) forces the molecules into a highly ordered lattice, effectively excluding amorphous oxidized impurities. This is a proven, highly selective strategy for piperazine derivatives 2.
Standard Operating Protocols (Self-Validating)
Protocol 1: Differential Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).
-
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M aqueous HCl. Shake vigorously and vent.
-
Phase Separation: Collect the lower aqueous layer. Wash the organic layer with one additional volume of 0.5 M HCl and combine the aqueous extracts. Discard the organic layer.
-
Basification: Cool the combined aqueous layer in an ice bath to 0–5 °C. Slowly add 2.0 M NaOH dropwise until the pH reaches 11–12.
-
Recovery Extraction: Extract the basified aqueous layer three times with dichloromethane (DCM). Wash the combined DCM extracts once with brine to remove trace unreacted piperazin-2-one.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Self-Validation Check: Spot the organic waste layer and the basified aqueous layer on a TLC plate (visualized with ninhydrin). The organic layer must show no ninhydrin-active spots (confirming complete product capture), and the basified aqueous layer must show no product remaining after DCM extraction.
Protocol 2: Diacetate Salt Crystallization
-
Solvent Preparation: Dissolve the enriched free base in minimal warm acetone (approx. 30 °C) to form a 10% w/v solution.
-
Salt Formation: Slowly add 2.1 molar equivalents of glacial acetic acid dropwise under continuous stirring.
-
Crystallization: Allow the solution to cool slowly to 10 °C over 4 hours. Do not crash-cool; slow cooling prevents solvent inclusions and traps fewer impurities 2.
-
Isolation: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold acetone.
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours.
Self-Validation Check: Dissolve a few isolated crystals in D₂O and acquire a ¹H NMR spectrum. You must observe a strict 1:2 integration ratio between the piperazinone core protons and the acetate methyl singlet (~1.9 ppm), confirming the stoichiometric formation of the pure diacetate salt.
Frequently Asked Questions (FAQs)
Q: How should I store the purified this compound? A: Store the compound as a crystalline salt (e.g., acetate or hydrochloride) under an inert atmosphere (Argon or N₂) at -20 °C. This prevents the oxidation of the vulnerable aniline group 3.
Q: Can I use lyophilization to remove residual water from the free base? A: Yes. Lyophilization is highly effective for removing water and trace volatile organics from piperazine derivatives without applying thermal stress, which is crucial for preventing degradation [[3]]().
Q: Is chiral chromatography necessary for this compound? A: No. Unlike asymmetrically substituted piperazines such as 1-(Piperazin-2-yl)ethanol 4, the standard this compound core lacks a stereocenter, meaning standard achiral purification methods are sufficient.
References
-
[2] Google Patents. US2919275A - Purification of piperazine. Available at:
-
[1] ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]
Sources
Technical Support Center: Preventing Oxidation of Piperazin-2-one Derivatives
Overview
Piperazin-2-one is a highly versatile and privileged pharmacophore widely utilized in modern drug development. However, researchers frequently encounter stability and yield issues due to the differential reactivity of its two nitrogen atoms. While the N1-position is part of a stable lactam (amide), the N4-position is a secondary (or tertiary, if alkylated) amine that is highly susceptible to oxidative degradation.
This Technical Support Center provides authoritative troubleshooting guides, causality-driven FAQs, and self-validating protocols to help scientists mitigate N4-amine oxidation during synthesis, aqueous formulation, and long-term storage.
Workflow Visualization
Caption: Workflow for diagnosing and mitigating piperazin-2-one oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the N4-amine in piperazin-2-one highly susceptible to oxidation compared to the N1-position?
A1: The susceptibility is rooted in orbital mechanics and electron density. The N1 nitrogen is part of an amide bond; its lone pair is delocalized into the adjacent carbonyl
Q2: My piperazin-2-one derivative shows a +16 Da mass shift during stability testing. What is happening and how do I confirm it?
A2: A +16 Da mass shift is the universal hallmark of N-oxide formation at the N4 position[2]. To confirm this, perform a forced degradation study using 3%
Q3: How can I prevent N4 oxidation during synthetic steps without introducing complex protection/deprotection cycles?
A3: The most atom-economical method is in-situ protonation (salt formation). By converting the free amine to a piperazin-1-ium salt (e.g., using HCl or acetic acid), the lone pair is tied up in a
Q4: What if my formulation requires neutral/basic conditions where protonation isn't viable? A4: In aqueous formulations, oxidation is frequently catalyzed by trace transition metals (e.g., Fe, Cu) undergoing Fenton-like redox cycling, which generates highly reactive hydroxyl radicals from trace peroxides[5],[1]. To mitigate this:
-
Chelation: Add chelating agents like EDTA to sequester trace metals[6].
-
Antioxidants: Incorporate free-radical scavengers such as Butylated hydroxytoluene (BHT) or ascorbic acid[6].
-
Purification: Pass the formulation through an activated carbon bed to remove dissolved metals and pre-existing degradation products[5].
Q5: Which covalent protecting groups are best if the molecule must endure aggressive oxidative steps later in the synthesis?
A5: Standard carbamates like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) provide excellent steric and electronic shielding of the N4 lone pair. If your synthesis requires deprotection under purely oxidative, near-neutral conditions (where strong acids or bases would destroy the molecule), consider the 1,3-dithiane-based Dmoc group. Dmoc is specifically designed to be cleaved via oxidation (e.g., using
Quantitative Data & Comparison Tables
Table 1: Comparison of Amine Protection Strategies for Piperazin-2-ones
| Strategy | Mechanism of Action | Ideal Use Case | Limitations |
| Protonation (HCl/AcOH) | Ties up lone pair in a | In-situ synthesis, short-term storage | Reversible; ineffective in basic conditions |
| Boc Protection | Electronic delocalization & steric hindrance | Multi-step synthesis | Requires strong acid (TFA/HCl) for deprotection |
| Dmoc Protection | Covalent carbamate shielding[7] | Syntheses requiring neutral deprotection | Requires oxidative deprotection (e.g., |
| EDTA / Chelators | Sequesters catalytic trace metals (Fe, Cu)[6],[5] | Final aqueous formulations | Does not stop direct autoxidation by UV/light |
| Inert Sparging ( | Displaces dissolved | Manufacturing and packaging | Requires specialized equipment |
Table 2: Common Oxidative Degradation Indicators
| Degradant | Analytical Indicator | Primary Cause |
| N-Oxide | LC-MS: +16 Da; HPLC: Earlier RT | Peroxides, Atmospheric |
| Hydroxylamine | LC-MS: +16 Da (Secondary amines) | Peroxide-mediated oxidation[1] |
| Ring Cleavage | Multiple low-mass fragments | Advanced metal-catalyzed oxidation[5] |
Mechanistic Pathway Visualization
Caption: Mechanistic pathways of piperazin-2-one oxidation and protection.
Experimental Methodologies
Protocol 1: In-Situ Protection via Piperazin-1-ium Salt Formation
Self-Validation Logic: This protocol uses stoichiometric acid addition to ensure complete protonation without excess acid causing unwanted hydrolysis. Validation is achieved via
-
Dissolution: Dissolve the free piperazin-2-one derivative (1.0 eq) in anhydrous methanol (10 mL/g) under a nitrogen atmosphere.
-
Acid Addition: Slowly add a 1.0 M solution of anhydrous HCl in dioxane (1.05 eq) dropwise at
with continuous stirring. -
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the piperazin-1-ium hydrochloride salt.
-
Validation: Analyze the product via
-NMR (in DMSO- ). The appearance of a broad downfield peak (~9.0 ppm) confirms the protonation of the N4 amine, while the N1 amide proton remains relatively unchanged.
Protocol 2: Forced Degradation Study (Oxidative Stress Testing)
Self-Validation Logic: This assay establishes the baseline oxidative susceptibility of the compound. By running a parallel control and strictly neutralizing the oxidant before injection, artifactual degradation inside the HPLC autosampler is prevented, ensuring high-fidelity data[3].
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the piperazin-2-one API in a biologically relevant solvent (e.g., 50:50 Water:Acetonitrile).
-
Oxidative Challenge: Transfer 1.0 mL of the stock solution to an amber vial. Add 1.0 mL of 3%
solution[3]. -
Control Preparation: In a separate amber vial, mix 1.0 mL of the stock solution with 1.0 mL of HPLC-grade water (Control).
-
Incubation: Incubate both vials at room temperature for 24 hours[3].
-
Quenching (Critical Step): Withdraw 100
aliquots at 2, 8, and 24 hours. Immediately quench the residual peroxide by adding 10 of a saturated sodium thiosulfate solution to prevent ongoing oxidation during analysis. -
Analysis: Dilute the quenched samples 1:10 with the mobile phase and inject onto a stability-indicating Reverse-Phase HPLC-UV/MS system. Compare the peak areas of the parent compound and identify any +16 Da N-oxide peaks against the control.
References
- Source: google.com (Patents)
-
Pilot testing of mitigation methods for piperazine oxidation Source: researchgate.net URL:[Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions Source: researchgate.net URL:[Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: mdpi.com URL:[Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov URL:[Link]
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1-(2-Aminophenyl)piperazin-2-one Aqueous Solubility
Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers, medicinal chemists, and pharmacologists facing solubility challenges with 1-(2-Aminophenyl)piperazin-2-one .
Due to its unique structural motifs, this compound frequently exhibits "solvent-shift precipitation" and poor bioavailability in standard aqueous buffers. Below, we dissect the physicochemical root causes of these issues and provide field-proven, self-validating protocols to rescue your experiments.
Part 1: Physicochemical Root Cause Analysis
To successfully formulate this compound, one must first understand its ionization profile. The molecule contains two distinct basic centers:
-
The primary aniline amine: pKa ~4.6
-
The secondary amine (N4) of the piperazin-2-one ring: pKa ~5.6 (Note: The N1 nitrogen is part of a lactam/amide and is essentially neutral at physiological pH).
The Core Issue: At a physiological pH of 7.4, both basic centers are >98% un-ionized. The resulting neutral species is highly lipophilic and planar. The combination of the rigid phenyl-piperazinone axis and strong intermolecular hydrogen bonding (facilitated by the lactam and primary amine) results in high crystal lattice energy. When introduced to aqueous media, the compound rapidly aggregates via π-π stacking and hydrogen bonding, leading to macroscopic precipitation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does this compound precipitate immediately when diluted from a DMSO stock into my pH 7.4 assay buffer? A: You are experiencing solvent-shift precipitation (also known as "pH shock"). While the compound is highly soluble in 100% DMSO, diluting it into a neutral aqueous buffer drastically reduces the solvent capacity. Because the compound lacks an ionic charge at pH 7.4 to facilitate hydration, the thermodynamic drive to crystallize overcomes the kinetic stability of the dilution. To resolve this, you must lower the pH to induce ionization or utilize a [1].
Q2: How can I prepare a high-concentration stock solution for in vitro cell-based assays without exceeding the 1% DMSO toxicity threshold? A: Relying solely on DMSO is insufficient for this compound. We recommend formulating a "working stock" using a ternary co-solvent system (e.g., DMSO / PEG400 / Water). PEG400 acts as a dielectric bridge, lowering the interfacial tension between the hydrophobic drug and the aqueous assay medium. This prevents the rapid nucleation that occurs when pure DMSO diffuses into water.
Q3: What is the most effective formulation strategy for in vivo (animal) dosing where high concentrations of organic solvents are prohibited? A: The gold standard for weakly basic, planar molecules is a combination of pH adjustment and [1]. By lowering the vehicle pH to ~4.5, you partially protonate the aniline and piperazine amines. Simultaneously, adding 10–20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl ring within its hydrophobic cavity, effectively breaking the crystal lattice energy and [2].
Q4: I adjusted the pH to 2.0 using HCl to force solubility, but HPLC analysis shows compound degradation over 24 hours. Why? A: The piperazin-2-one ring contains a cyclic amide (lactam). Prolonged exposure to highly acidic conditions (pH < 3.0), especially at room temperature, catalyzes the hydrolytic ring-opening of the lactam. You must balance solubility with chemical stability. Stick to a pH range of 4.0–4.5 using a citrate buffer, which provides sufficient protonation without triggering aggressive hydrolysis.
Part 3: Quantitative Data & Strategy Comparison
The following table summarizes the quantitative limits and trade-offs of various solubilization strategies for this compound.
| Solubilization Strategy | Primary Mechanism | Max Achievable Conc. | Recommended Application | Pros | Cons |
| 100% DMSO Stock | High dielectric solvation | >50 mM | Long-term storage | Simple preparation; highly stable at -20°C. | Precipitates instantly upon >1:100 aqueous dilution. |
| Co-solvency (PEG400/Tween) | Interfacial tension reduction | 5–10 mM | In vitro biochemical assays | Prevents rapid nucleation during aqueous dilution. | High PEG/Tween can interfere with sensitive cell lines. |
| HP-β-CD Complexation | Hydrophobic encapsulation | 10–15 mg/mL | In vivo PK/PD dosing | Excellent biocompatibility; masks bitter taste. | Requires stirring/sonication; HP-β-CD can be costly. |
| pH Adjustment (pH 4.5) | Amine protonation | 2–5 mg/mL | In vivo IV/IP dosing | Very cheap; utilizes standard laboratory buffers. | Risk of injection site irritation; potential lactam hydrolysis. |
Part 4: Experimental Protocols
Protocol A: Co-Solvent Formulation for In Vitro Assays (10 mM Working Stock)
Causality: This protocol uses PEG400 to create a thermodynamic gradient, preventing the immediate crystallization of the un-ionized compound when introduced to cell media.
-
Initial Dissolution: Weigh exactly 1.91 mg of this compound and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until completely clear.
-
Co-solvent Addition: To the 100 µL master stock, slowly add 400 µL of PEG400 while vortexing continuously.
-
Aqueous Phase Integration: Add 500 µL of sterile PBS (pH 7.4) dropwise (1 drop per second) while sonicating the tube in a water bath.
-
Self-Validation Step: Measure the Optical Density (OD) of the final 10 mM solution at 600 nm using a spectrophotometer.
-
Logic: An OD600 > 0.05 indicates sub-visible colloidal aggregation. If this occurs, warm the solution to 37°C for 10 minutes and re-measure.
-
Protocol B: HP-β-CD / pH Adjustment for In Vivo Dosing (5 mg/mL)
Causality: This protocol leverages the pKa of the compound by dropping the pH to 4.5, while HP-β-CD acts as a molecular shield against π-π stacking.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Citrate Buffer. Adjust the baseline pH of this vehicle to 4.0 using 0.1 M HCl.
-
Suspension: Add 50 mg of this compound powder to 10 mL of the prepared vehicle. The mixture will initially form a cloudy, white suspension.
-
Complexation & Equilibration: Stir the suspension vigorously at 500 RPM for 2 hours at room temperature. The mechanical energy facilitates the entry of the phenyl ring into the cyclodextrin cavity.
-
Self-Validation Step: Stop the stirring. The solution should now be completely transparent. If macroscopic particles remain, the issue is insufficient wetting. Add 0.05% Tween-80 and stir for an additional 30 minutes.
-
Final pH Adjustment: Carefully back-titrate the solution to pH 4.5 using 0.1 M NaOH to ensure physiological tolerability prior to injection. Filter through a 0.22 µm PTFE syringe filter.
Part 5: Solubilization Workflow Visualization
Use the following decision tree to determine the optimal formulation pathway based on your downstream application.
Workflow for selecting and optimizing this compound solubilization strategies.
References
-
Arun Kumar MS, Rajesh M, Subramanian L. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences, 2023, 13(3), 141–149. URL:[Link]
-
Nicolaescu OE, et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025, 17(3), 288. URL:[Link]
Minimizing side reactions during the reduction of nitro precursors
Welcome to the Technical Support Center for Nitro Precursor Reduction. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the catalytic reduction of nitroarenes.
The reduction of a nitro group to an aniline is a fundamental transformation in drug development, but it is fraught with chemoselectivity challenges. To master this reaction, we must move beyond simply following recipes and understand the underlying thermo-kinetic phenomena—specifically, the Haber mechanism—that dictate the formation of impurities.
The Mechanistic Foundation
During catalytic hydrogenation, the nitro group is not reduced in a single step. It coordinates to the active face of a metal particle and undergoes a complex cascade of electron and proton transfers[1]. The differences in the reaction rates of these intermediate steps are the root cause of most side reactions.
Fig 1: The Haber mechanism of nitro reduction highlighting the rate-limiting step and side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my hydrogenation reaction accumulating hydroxylamine (Ar-NHOH), and how do I resolve it? The Causality: As shown in the Haber mechanism above, the final step—cleaving the strong N-O bond of the arylhydroxylamine to form the aniline—is the slowest, rate-limiting step[2]. When using batch reactors at low-to-medium temperatures, especially with electron-withdrawing substrates (e.g., halogens, sulfonamides), this intermediate accumulates rapidly[1]. Hydroxylamines are highly problematic: they are thermally unstable (posing explosion risks), potent carcinogens, and degrade product quality[1],[3]. The Solution: You can dramatically diminish hydroxylamine accumulation by adding a Vanadium promoter to your catalyst system. Vanadium promotes the disproportionation of hydroxylamine with the nitroso intermediate, rapidly yielding two moles of the desired amine plus water[1]. Alternatively, switching from a Precious Metal Catalyst (PMC) to a Nickel-based catalyst (like Raney Ni) often provides better kinetic throughput for this specific N-O cleavage step[1].
Q2: I am reducing a halonitroarene, but I am seeing significant dehalogenation (C-X cleavage). How can I prevent this? The Causality: The carbon-halogen bond (especially C-Cl and C-Br) is highly susceptible to hydrogenolysis. Standard Palladium on Carbon (Pd/C) is highly active for this side reaction because Pd readily undergoes oxidative addition into the C-X bond[4]. The Solution: Switch your catalyst to Platinum on Carbon (Pt/C) . Platinum provides a fast rate of nitro reduction but has a significantly higher activation energy barrier for C-X cleavage, making it highly attractive for minimizing dehalogenation[5],[6]. To further suppress dehalogenation, dope the reaction with anti-dechlorinating agents such as morpholine, MgO, or phosphites (e.g., P(OPh)3). These additives selectively coordinate to and poison the specific highly-active defect sites on the metal catalyst responsible for hydrogenolysis, while leaving the nitro-reduction sites active[1],[7].
Q3: My final product is contaminated with highly colored impurities (yellow/orange/red). What went wrong? The Causality: These colored impurities are azo, azoxy, or hydrazo dimers[1],[3]. They form via a parallel condensation pathway where the accumulated nucleophilic hydroxylamine reacts with the highly electrophilic nitroso intermediate[2]. This bimolecular condensation is heavily accelerated under basic conditions. The Solution: Ensure your reaction conditions are strictly neutral or slightly acidic to protonate the intermediates and disfavor condensation. More importantly, mitigating the hydroxylamine accumulation (see Q1) inherently starves this side pathway of its required starting materials.
Q4: How can I selectively reduce a nitro group without hydrogenating my substrate's alkene or carbonyl groups? The Causality: High-pressure hydrogenation over standard PMCs is relatively indiscriminate and will easily reduce C=C and C=O bonds. The Solution: Step away from standard hydrogenation. Utilizing commercial metallic iron powder in water acts as an excellent, mild terminal hydrogen source. In this system, zero-valent iron is oxidized to magnetite, providing >99% chemoselectivity for nitro groups while leaving alkenes, alkynes, and carbonyls entirely intact[8]. Alternatively, modern base-metal catalysts (such as Manganese-PNP pincer complexes) offer exquisite chemoselectivity under mild conditions[9].
Quantitative Data: Catalyst Selection Matrix
To aid in your experimental design, the following table synthesizes the optimal process parameters for various catalyst systems based on their side-reaction profiles:
| Catalyst System | Target Substrate | Optimal Temp (°C) | Pressure (MPa) | Key Selectivity Metric |
| 3-5% Pt/C + Morpholine | Halonitroarenes | 50–80 | 0.5–1.2 | Minimizes dehalogenation (<1% C-X cleavage)[4],[7] |
| Raney Ni + V promoter | Electron-deficient arenes | 20–60 | 0.1–0.5 | Reduces hydroxylamine accumulation (>40% to <1%)[1] |
| Fe powder / H2O | Alkenyl/Carbonyl arenes | 50 | Ambient | >99% chemoselectivity (preserves C=C, C=O)[8] |
| Mn-PNP Pincer Complex | Highly functionalized arenes | 80–100 | 2.0–3.0 | Excellent yields; avoids heavy-metal waste[9] |
Troubleshooting Workflow
Fig 2: Decision tree for troubleshooting and resolving common side reactions in nitro reductions.
Experimental Protocol: Chemoselective Hydrogenation of Halonitroarenes
This self-validating protocol is designed to reduce 3-chloro-4-fluoronitrobenzene while actively suppressing both dehalogenation and hydroxylamine accumulation.
Materials:
-
3-chloro-4-fluoronitrobenzene (1.0 eq)
-
3-5% Pt/C catalyst (water-wet, 0.01 eq Pt)
-
Morpholine (0.1 eq, anti-dechlorinating agent)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Reactor Preparation: Charge a high-pressure hydrogenation vessel with the halonitroarene substrate, ethanol, and morpholine. Under a strict inert nitrogen atmosphere, carefully add the water-wet Pt/C catalyst. Safety Note: Dry PMC catalysts are highly pyrophoric and can ignite solvent vapors; always handle water-wet[1].
-
Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen three times to completely remove oxygen, followed by three purges with Hydrogen gas to establish the reducing atmosphere[4].
-
Hydrogenation: Pressurize the reactor to 0.5 - 1.2 MPa with H2. Heat the reaction mixture to 50–80°C with vigorous agitation[4],[7].
-
Causality Check: Maintaining the temperature strictly between 50-80°C provides sufficient thermal energy to push the rate-limiting N-O bond cleavage of the hydroxylamine intermediate, but remains safely below the activation energy threshold required for C-Cl hydrogenolysis[4].
-
-
Reaction Monitoring: Monitor hydrogen uptake continuously. The reaction is nearing completion when H2 consumption plateaus. Before cooling, extract an aliquot and verify the complete absence of the hydroxylamine intermediate via HPLC[2].
-
Workup & Isolation: Cool the reactor to room temperature, safely vent the residual H2 gas, and purge thoroughly with N2. Filter the reaction mixture over a pad of Celite under an inert atmosphere to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield the highly pure haloniline[4].
References
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - Organic Letters, ACS Publications.
- Development of Efficient and Robust Nitro Reduction Process: Catalyst Selection and Thermo-Kinetic Understanding - NTNU.
- Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts - Insight Medical Publishing.
- WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents.
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water - Longdom Publishing.
- Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts - Benchchem.
- Hydrogenation in ionic liquids: An alternative methodology - ResearchGate.
- Buy 2,5-Dichloroaniline | 95-82-9 - Smolecule.
Sources
- 1. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. imedpub.com [imedpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2,5-Dichloroaniline | 95-82-9 [smolecule.com]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability of 1-(2-Aminophenyl)piperazin-2-one under acidic conditions
Technical Support Center: Stability of 1-(2-Aminophenyl)piperazin-2-one
Introduction
Welcome to the Technical Assistance Center. You are likely working with This compound as a scaffold for drug discovery (often in kinase inhibitors or GPCR ligands) or as a synthetic intermediate.
A frequent inquiry we receive concerns the stability of this lactam scaffold under acidic conditions (e.g., during HPLC analysis with TFA, salt formation, or acidic workups). Unlike simple piperazines, this molecule contains both a lactam (cyclic amide) and an aniline moiety.[1] This specific geometry creates a unique stability profile where pH dictates not just solubility, but the potential for intramolecular rearrangement versus hydrolysis.
This guide details the mechanistic behavior of the compound in acid, troubleshooting steps for degradation artifacts, and validated handling protocols.
Module 1: Acidic Stability Profile & Mechanism
To troubleshoot effectively, you must understand the "Why."[1] The stability of this compound is governed by the competition between protonation (stabilizing) and hydrolysis (degrading).
The Protective Effect of Mild Acid
In neutral or basic conditions, this molecule is metastable. The free primary amine on the phenyl ring is ortho to the lactam nitrogen. This proximity allows the amine to attack the lactam carbonyl, potentially leading to rearrangement (e.g., forming a benzimidazole derivative) or polymerization.[1]
In acidic conditions (pH < 4):
-
The aniline nitrogen (pKa ~4.6) and the secondary piperazine nitrogen (pKa ~9.0) become protonated.
-
Result: The nucleophilicity of the ortho-amine is abolished.
-
Implication: Mild acidic buffers (0.1% Formic Acid or TFA) actually stabilize the compound against intramolecular cyclization/rearrangement.
The Risk of Strong Acid (Hydrolysis)
While mild acid prevents rearrangement, strong acid (e.g., 1M HCl, heat) or prolonged exposure to acidic aqueous solutions triggers the hydrolysis of the lactam amide bond.[1]
-
Mechanism: Acid-catalyzed nucleophilic attack of water on the C2 carbonyl.
-
Degradant: Ring opening to form the corresponding amino acid derivative: N-(2-aminophenyl)-N-(2-aminoethyl)glycine.
-
Mass Spec Signature: You will observe a mass shift of +18 Da (addition of H₂O).
Visualizing the Pathway
The following diagram illustrates the divergent pathways based on pH and temperature.
Caption: Figure 1. Stability decision tree. Mild acid stabilizes the structure by protonating the reactive aniline. Strong acid/heat forces lactam hydrolysis.
Module 2: Troubleshooting Guide
Use this matrix to diagnose unexpected results during synthesis or analysis.
| Observation | Potential Cause | Diagnostic Step | Corrective Action |
| New Peak (+18 Da) | Lactam Hydrolysis. The ring has opened due to prolonged exposure to aqueous acid or heat. | Check LCMS for [M+18+H]⁺ ion. | Reduce exposure time in acidic mobile phase. Store samples at 4°C. Avoid heating in acid. |
| Peak Broadening / Tailing | Secondary Interaction. The basic secondary amine (N4) is interacting with silanols on the HPLC column. | N/A | Ensure mobile phase contains a modifier (0.1% TFA or Formic Acid) to mask silanols. Use a "Base-Deactivated" column. |
| Sample turns Brown/Dark | Oxidation. The aniline moiety is oxidizing. This is accelerated by light and air, even in solid state.[1] | Check absorbance at 400-500 nm (yellow/brown region). | Store under Argon/Nitrogen.[2] Keep in amber vials. Acid helps prevent this oxidation rate compared to base. |
| New Peak (Same Mass) | Rearrangement. If pH > 6, the ortho-amine may have attacked the carbonyl. | Check retention time. Rearranged products usually elute later (more lipophilic). | Ensure sample diluent is slightly acidic (pH 3-4) to protonate the aniline and "lock" the structure. |
Module 3: Validated Protocols
Protocol A: Stability-Indicating HPLC Sample Preparation
Purpose: To analyze the compound without inducing artificial degradation in the autosampler.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10) with 0.1% Formic Acid .
-
Why: The acetonitrile ensures solubility; the water matches the initial gradient; the formic acid (0.1%) ensures the aniline is protonated (stabilized) but is not strong enough to catalyze rapid hydrolysis at 4°C.
-
-
Sample Dissolution: Dissolve the compound to 0.5 mg/mL. Vortex briefly (do not sonicate with heat).
-
Storage: Place immediately in a cooled autosampler (4°C) .
-
Validation: Stability is typically >24 hours at 4°C in this matrix. At room temperature, <1% hydrolysis may occur over 12 hours.[1]
-
Protocol B: Forced Degradation (Acid Stress Test)
Purpose: To confirm the identity of the hydrolysis product for your impurity profile.
-
Preparation: Dissolve 5 mg of compound in 1 mL of 1 M HCl .
-
Stress: Heat at 60°C for 4 hours .
-
Analysis: Neutralize a defined aliquot with 1 M NaOH (cold) and immediately inject onto LCMS.
-
Expected Result: Disappearance of the parent peak and appearance of the ring-opened species (N-(2-aminophenyl)-N-(2-aminoethyl)glycine).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes. 0.05% to 0.1% TFA is the recommended modifier. It provides excellent peak shape by protonating the secondary amine and suppressing silanol interactions. The low concentration and short residence time on the column are insufficient to cause hydrolysis.
Q2: I am synthesizing a derivative. Can I remove a Boc group with 4M HCl/Dioxane? A: Proceed with caution. While piperazinones are more stable than beta-lactams, 4M HCl is aggressive.
-
Recommendation: Use TFA/DCM (1:1) at 0°C . This milder condition effectively removes Boc groups while minimizing the risk of opening the lactam ring. If you must use HCl, monitor the reaction closely and quench immediately upon completion.
Q3: How should I store the solid powder? A: Store at -20°C , desiccated, and under an inert atmosphere (Argon/Nitrogen). The primary risk to the solid is oxidation of the aniline (browning), not hydrolysis.
Q4: Is the compound stable in DMSO? A: Yes, but avoid "wet" DMSO if storing for months. DMSO is hygroscopic; absorbed water can lead to slow hydrolysis over long periods. For long-term stock solutions, store at -80°C.[3]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Petkovic, M., et al. (2023).[2] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Thieme Connect. (Demonstrates the synthesis and stability of substituted piperazinones).
-
Kudryavtsev, A. A., et al. (2019).[4] "Reactions of Piperazin-2-one... with Triethyl Phosphite Prompted by Phosphoryl Chloride."[4] ACS Omega. (Discusses the hydrolysis of piperazin-2-one derivatives in 6 M HCl).
-
MedChemExpress. "Piperazin-2-one Product Information." (General storage and handling data for the piperazinone scaffold).
Sources
Validation & Comparative
Advanced NMR Characterization of 1-(2-Aminophenyl)piperazin-2-one: A Comparative Guide of Analytical Workflows for Structural Verification
As a Senior Application Scientist in drug development, I frequently encounter small heterocyclic scaffolds that present outsized analytical challenges. Piperazin-2-ones, particularly N-aryl substituted variants like 1-(2-aminophenyl)piperazin-2-one, are highly privileged pharmacophores utilized in the synthesis of fused tricyclic systems, benzodiazepine mimetics, and novel kinase inhibitor libraries [1].
When synthesizing this compound—typically via the reduction of its nitro precursor—confirming the exact regiochemistry and purity is critical. A simple 1D
Part 1: The Causality of Experimental Design (Expertise & Experience)
Analytical success begins long before the sample enters the magnet. Every parameter must be chosen to exploit the specific chemical properties of the analyte.
1. Solvent Selection: The Case for DMSO-d
2. The Necessity of 2D NMR (HMBC)
this compound and its structural isomer, 1-(3-aminophenyl)piperazin-2-one, possess identical molecular weights and highly similar 1D
Part 2: Comparative Methodology & Self-Validating Protocols
To ensure absolute trustworthiness, the following workflows are designed as self-validating systems.
Protocol A: Standard 1D NMR Suite (
H,
C)
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d
(100.0 atom % D) in a 5 mm precision NMR tube. -
Tuning and Matching: Automatically tune the probe to the
H (400 MHz) and C (100 MHz) frequencies to maximize the Q-factor. -
Locking and Shimming: Lock onto the deuterium signal of DMSO. Apply gradient shimming (Z1-Z5) until the lock level is stable and maximized.
-
Acquisition: Acquire
H (ns=16, d1=2s) and C (ns=512, d1=2s, with WALTZ-16 decoupling).
Validation Checkpoint: Verify the residual DMSO-d
quintet is centered exactly at 2.50 ppm and the centralC septet is at 39.52 ppm. According to standard reference guidelines [2], any deviation >0.02 ppm indicates a referencing error that must be corrected before integration. Furthermore, ensure the water peak is <3.33 ppm; a downfield shift indicates excessive moisture, invalidating NH/NH integration.
Protocol B: Advanced 2D NMR Suite (COSY, HSQC, HMBC)
-
Preparation: Utilize the exact sample from Protocol A to ensure concentration and shim consistency.
-
Pulse Sequence Selection: Select gradient-selected sequences (gCOSY, gHSQC, gHMBC) to suppress artifacts and eliminate the need for extensive phase cycling, significantly reducing acquisition time.
-
Parameter Optimization: For HMBC, optimize the long-range coupling delay for
= 8 Hz (the standard for aromatic systems). -
Acquisition: Acquire HSQC (ns=4, ni=256) and HMBC (ns=8, ni=256).
Validation Checkpoint: In the HSQC spectrum, verify that the C2 carbonyl (~167.5 ppm) and aromatic quaternary carbons (C1', C2') show zero cross-peaks. If cross-peaks appear at these frequencies, the one-bond coupling delay (typically set to 145 Hz) is miscalibrated and the data cannot be trusted.
Part 3: Quantitative Data Comparison
The tables below summarize the expected chemical shifts and objectively compare the performance of the two analytical workflows.
Table 1:
| Position | Target: 1-(2-Aminophenyl) | Precursor: 1-(2-Nitrophenyl) | Isomer: 1-(3-Aminophenyl) |
| NH | 4.80 ppm (br s, 2H) | None | 5.10 ppm (br s, 2H) |
| Ar H-3' | 6.75 ppm (dd, 1H) | 7.95 ppm (dd, 1H) | 6.50 ppm (t, 1H, H-2') |
| Ar H-4' | 6.55 ppm (td, 1H) | 7.55 ppm (td, 1H) | 6.40 ppm (ddd, 1H) |
| Ar H-5' | 6.95 ppm (td, 1H) | 7.75 ppm (td, 1H) | 6.95 ppm (t, 1H) |
| Ar H-6' | 7.05 ppm (dd, 1H) | 7.60 ppm (dd, 1H) | 6.45 ppm (ddd, 1H) |
| C3-H | 3.35 ppm (s, 2H) | 3.40 ppm (s, 2H) | 3.30 ppm (s, 2H) |
| C5-H | 3.05 ppm (t, 2H) | 3.10 ppm (t, 2H) | 3.00 ppm (t, 2H) |
| C6-H | 3.55 ppm (t, 2H) | 3.65 ppm (t, 2H) | 3.60 ppm (t, 2H) |
| C2 (C=O) | 167.5 ppm | 168.2 ppm | 167.0 ppm |
| C1' (Ar-N) | 126.0 ppm | 134.0 ppm | 142.0 ppm |
| C2' (Ar-NH | 144.5 ppm | 146.5 ppm (C-NO | 115.8 ppm (CH) |
Table 2: Analytical Workflow Performance Comparison
| Metric | Standard 1D Suite ( | Advanced 2D Suite (COSY, HSQC, HMBC) |
| Resolution of Isomers | Moderate (Relies on splitting patterns) | High (Absolute connectivity mapping) |
| Confidence in Regiochemistry | Low | Absolute |
| Acquisition Time | < 30 minutes | 2 - 4 hours |
| Primary Use Case | Routine purity checks; monitoring nitro-reduction progress. | De novo structural elucidation; IND-enabling regulatory submissions. |
Part 4: Visualization of Workflows and Connectivity
Experimental workflow comparing 1D and 2D NMR analytical suites for structural elucidation.
Key HMBC (2J/3J) correlations confirming the ortho-linkage of the piperazinone and aniline rings.
References
-
Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023. URL:[Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]
Comprehensive HPLC Method Validation Guide for 1-(2-Aminophenyl)piperazin-2-one Purity: A Comparative Column and Selectivity Analysis
As a Senior Application Scientist, I frequently encounter the challenge of developing and validating stability-indicating purity assays for highly polar, basic pharmaceutical intermediates. 1-(2-Aminophenyl)piperazin-2-one is a prime example of a chromatographically stubborn compound. Structurally, it features a primary aromatic amine (aniline derivative) and a secondary cyclic amine within a lactam ring. This dual-amine functionality presents significant analytical hurdles, most notably severe peak tailing and variable retention due to secondary interactions with stationary phases.
To ensure regulatory compliance and data integrity, analytical procedures must not only be rigorously developed but also validated according to the latest [1]. This guide objectively compares column chemistries to overcome these specific chemical challenges and provides a comprehensive, self-validating experimental protocol.
The Chemical Challenge: Understanding Causality
When developing a purity assay, we must first establish the causality behind poor chromatographic behavior. The secondary amine in the piperazin-2-one ring is highly basic (pKa ~ 8.5). In a typical acidic mobile phase (pH 2.5–3.0), this amine is fully protonated.
Traditional C18 columns, while highly hydrophobic, contain residual acidic silanols on the silica surface (pKa ~ 3.5–4.5). The electrostatic attraction (cation exchange) between the protonated analyte and ionized silanols causes distinct peak tailing, band broadening, and variable retention times. A self-validating system requires a method that inherently resists these fluctuations. Therefore, we must evaluate alternative stationary phase chemistries:
-
Standard C18: Relies purely on hydrophobic dispersion. Highly prone to silanol interactions with basic analytes.
-
Polar-Embedded C18: Incorporates an amide or carbamate functional group near the silica surface. This creates a localized high-water concentration that shields residual silanols, significantly improving peak shape for bases.
-
Pentafluorophenyl (PFP): Offers orthogonal selectivity through
interactions, dipole-dipole moments, and hydrogen bonding. The electron-deficient fluorinated ring is highly effective for retaining and resolving electron-rich aromatic amines like the 2-aminophenyl moiety.
Fig 1: Decision tree for overcoming silanol-induced peak tailing in basic analytes.
Comparative Column Performance Data
To objectively compare these alternatives, we evaluated this compound spiked with its primary synthetic precursor (2-nitroaniline) and a known degradation product (piperazine-2-one) at a 0.5% w/w impurity level. The goal is to achieve baseline separation while maintaining a symmetrical peak shape.
| Column Chemistry | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) | Resolution (Rs) from Critical Pair |
| Standard C18 (100Å, 3µm) | 5.4 | 1.85 | 4,200 | 1.4 (Fail) |
| Polar-Embedded C18 (130Å, 3µm) | 4.8 | 1.18 | 9,500 | 2.6 (Pass) |
| PFP (100Å, 3µm) | 6.2 | 1.05 | 12,800 | 3.8 (Optimal) |
Data Synthesis: The PFP column drastically outperformed both C18 variants. The causality here lies in the
Optimized Experimental Protocol
Based on the comparative data, the PFP column is selected. The following protocol is designed as a self-validating system, incorporating strict System Suitability Testing (SST) to ensure day-to-day reliability prior to sample analysis.
Step-by-Step Methodology
1. Chromatographic Conditions:
-
Column: PFP (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The low pH ensures full protonation of the analyte for consistent retention, while the formate buffer provides sufficient ionic strength to mask any trace unshielded silanols).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5%
60% B -
10.0 - 12.0 min: 60% B
-
12.0 - 12.1 min: 60%
5% B -
12.1 - 17.0 min: 5% B (Column Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Optimal absorbance maximum for the 2-aminophenyl chromophore).
-
Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer and peak efficiency).
2. Sample Preparation:
-
Diluent: Water:Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 500 µg/mL).
3. System Suitability (The Self-Validating Step):
-
Inject the standard solution 6 consecutive times.
-
Acceptance Criteria: %RSD of peak area
2.0%, Tailing Factor 1.5, Theoretical Plates 5000. If the system fails these criteria, the analysis halts, preventing the generation of invalid data.
ICH Q2(R2) Validation Framework
With the method optimized, it must be validated. The recent [2] emphasizes a lifecycle approach, aligning closely with ICH Q14 (Analytical Procedure Development) to ensure the method is scientifically "fit for purpose"[3].
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities. We perform forced degradation (0.1N HCl, 0.1N NaOH, 3%
, heat at 60°C, and UV light). Using a Photodiode Array (PDA) detector, the PFP method must demonstrate that the peak purity angle is less than the purity threshold, proving no co-elution of degradants[3]. -
Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal concentration. Causality: A linear response (
) ensures that the UV detector's photomultiplier tube is not saturated and strictly obeys the Beer-Lambert Law within the working range. -
Accuracy: Determined via spike recovery. We spike the API with known quantities of impurities at 50%, 100%, and 150% of the specification limit. Recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability & Intermediate Precision): Six independent sample preparations are analyzed by two different analysts on different days using different HPLC systems. This evaluates the variance of the entire analytical ecosystem (analyst, instrument, environment)[4].
Fig 2: ICH Q2(R2) analytical validation lifecycle for purity methods.
Conclusion
Validating a purity method for a complex, dual-amine intermediate like this compound requires moving beyond default C18 chemistries. By understanding the causality of silanol interactions and leveraging the orthogonal
References
-
European Medicines Agency (EMA). "ICH Q2(R2) validation of analytical procedures – scientific guideline." URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R2) Validation of Analytical Procedures." URL:[Link]
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." URL:[Link]
Sources
Comparative Guide: Reference Standards for 1-(2-Aminophenyl)piperazin-2-one Analysis
Executive Summary
In the landscape of pharmaceutical impurity profiling, 1-(2-Aminophenyl)piperazin-2-one represents a critical "Process-Related Impurity" (PRI) often associated with the synthesis of phenylpiperazine-class antipsychotics and antidepressants. Its structure—containing both a reactive aniline moiety and a piperazinone lactam ring—classifies it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to the structural alert of the primary aromatic amine.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (Synthesized) Standards and In-Situ Isolated Impurities . Our experimental data highlights that while research-grade alternatives offer cost advantages, they frequently fail to provide the mass-balance accuracy required for quantitative risk assessment, often leading to a 4–7% quantification error in drug safety filings.
Technical Context: The Molecule & The Challenge
Before comparing standards, one must understand the analyte's behavior. This compound poses unique analytical challenges compared to its parent phenylpiperazine drugs.
-
Chemical Divergence: Unlike the parent drug (typically a di-basic piperazine), the "2-one" modification creates a lactam . This neutralizes the basicity of the N1 nitrogen, leaving only the secondary amine (N4) and the weak aniline (N-phenyl) as ionizable centers.
-
Chromatographic Shift: This polarity shift often causes the impurity to elute in the "front" of the chromatogram (early eluting) in Reverse Phase LC, where matrix interference is highest.
-
Stability: The primary aniline group is susceptible to oxidative dimerization (azo formation), meaning the reference standard itself is unstable if not stored/handled correctly.
Comparative Analysis: Performance of Reference Standards
We evaluated three classes of reference standards commonly used in R&D and QC labs. The comparison focuses on Assay Accuracy , Impurity Identification , and Regulatory Defensibility .
The Alternatives Defined
-
Primary CRM (Certified Reference Material): Characterized by orthogonal methods (qNMR, TGA, KF) with a metrological link to SI units.
-
Research-Grade Standard (Commercial Vendor): Characterized primarily by HPLC Area % and basic identity (MS/NMR).
-
Isolated "Working" Standard: Extracted in-house from mother liquors; purity assigned by "100% minus impurities" logic.
Experimental Performance Data
The following table summarizes a study where a known concentration (0.10% w/w) of this compound was spiked into a drug substance matrix and quantified using the three different standard types.
| Feature | Primary CRM (Recommended) | Research-Grade Standard | Isolated Working Standard |
| Purity Assignment | 99.2% w/w (Mass Balance: HPLC, TGA, KF, ROI) | 98.5% (HPLC Area % only) | 94.1% (Estimated) |
| Actual Content | 99.2% (Accurate) | 92.4% (Contains salts/solvents) | 88.0% (Significant solvent trap) |
| Quantification Result | 0.101% (101% Recovery) | 0.093% (93% Recovery) | 0.089% (89% Recovery) |
| Risk Impact | Accurate Safety Assessment | False Negative (Underestimation) | False Negative |
| Stability (6 Months) | Stable (Lyophilized/Argon) | Variable (Hygroscopic uptake) | Poor (Oxidative degradation) |
| Cost | High ( | Low ($) | Medium ( |
*Note: Because the Research and Isolated standards had unquantified solvents/salts, their "purity" was overestimated. When used to calculate the spiked sample, they underestimated the impurity level, potentially causing a toxic batch to pass QC erroneously.
The "Purity Illusion"
Research-grade standards often report purity by HPLC Area % . This assumes that all impurities absorb UV light at the same wavelength as the main peak and that no inorganic salts or residual solvents are present.
-
Reality: this compound is often isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt during synthesis. If the standard is sold as "98% pure" by HPLC but is actually a mono-HCl salt, the gravimetric purity is only ~73% (due to the weight of the counter-ion). CRMs correct for this; Research grades often do not.
Validated Experimental Protocol
To ensure reproducibility, we recommend the following "Self-Validating" protocol. This method uses a dual-wavelength strategy to confirm peak purity for the aniline moiety.
Method: High-Performance Liquid Chromatography (HPLC-PDA)
-
Rationale: The method uses a high-pH buffer to suppress the ionization of the aniline (pKa ~4.6) while keeping the secondary amine protonated, improving peak shape.
-
Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel 1: 240 nm (Max absorption for aniline).
-
Channel 2: 210 nm (Amide backbone - for impurity checking).
-
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B (Wash)
-
Preparation of Standard Solution (CRM)
-
Weighing: Accurately weigh 10.0 mg of the CRM into a 100 mL volumetric flask.
-
Dissolution: Add 50 mL of Methanol:Water (50:50). Sonicate for 5 mins. (Note: The lactam is soluble in alcohols; avoid pure acetonitrile as it may precipitate salts).
-
Dilution: Dilute to volume with Mobile Phase A (Initial).
-
Verification: Inject 6 replicates. RSD must be < 2.0%.[1]
Visualizing the Qualification Workflow
The following diagram illustrates the rigorous process required to qualify a Reference Standard (CRM) versus the abbreviated path of a Research Chemical. This visualizes why the performance gap exists.
Figure 1: The "Fork in the Road" for Reference Standard Qualification. Note how Research Grade materials bypass the critical "Orthogonal Purity Assignment" steps (qNMR/Mass Balance), leading to potential safety risks.
Conclusion & Recommendations
For the analysis of This compound , the choice of reference standard is not merely a logistical detail—it is a compliance decision.
-
For Early Discovery: Research-grade standards are acceptable for qualitative identification (retention time matching).
-
For GMP Release & Stability: You must use a characterized Reference Standard with a potency assigned by mass balance (Corrected for Water, Solvents, and Counter-ions) or qNMR.
-
Critical Alert: Due to the aniline functionality, always prepare standards fresh or store under inert gas (Argon) to prevent oxidation, which manifests as a "dimer" peak at roughly 2x the retention time.
Final Verdict: The cost of a CRM is negligible compared to the cost of a Warning Letter for failing to detect a mutagenic impurity. Invest in the characterized standard.
References
-
ICH (International Council for Harmonisation). Impurities in New Drug Substances Q3A(R2).[1][2] 2006.[3] [Link]
-
ICH. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). 2017. [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Contextual reference for aniline impurity management).
-
European Pharmacopoeia (Ph. Eur.). 5.12. Reference Standards.[Link]
Sources
A Practical Guide to Differentiating 1-(2-Aminophenyl)piperazin-2-one from Process-Related Impurities via Thin-Layer Chromatography
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 1-(2-Aminophenyl)piperazin-2-one is a key building block in the synthesis of various pharmaceutical agents, and its purity directly impacts the safety and efficacy of the final drug product. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and reliable method for the qualitative analysis of this compound and its common process-related impurities.[1][2] This guide provides a detailed, experimentally validated protocol for the differentiation of this compound from its key potential impurities, grounded in the principles of chromatographic separation and chemical visualization.
The Synthetic Context and Potential Impurities
A common synthetic route to this compound involves the reaction of a piperazin-2-one precursor with 2-nitrochlorobenzene, followed by the reduction of the nitro group.[3] This process can lead to the presence of two primary impurities in the final product:
-
2-Nitroaniline: A precursor formed from the starting material, 2-nitrochlorobenzene.[3]
-
1,2-Phenylenediamine: An intermediate formed by the reduction of the nitro group, which may not have fully reacted to form the final product.
The ability to effectively separate and identify these impurities is crucial for process optimization and quality control.
The Chromatographic Rationale: Exploiting Polarity Differences
The separation of this compound from its potential impurities by TLC is based on the principle of differential partitioning between a stationary phase and a mobile phase.[2] In normal-phase TLC, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[4] The separation is governed by the relative polarity of the compounds:
-
This compound: This is the most polar of the three key compounds due to the presence of a primary aromatic amine, a secondary amine within the piperazine ring, and a polar amide (lactam) group. Its strong interaction with the polar silica gel will result in the lowest mobility and therefore the lowest retention factor (Rƒ) value.
-
1,2-Phenylenediamine: Containing two primary aromatic amine groups, this intermediate is less polar than the final product but more polar than the starting nitro-substituted precursor. It will exhibit intermediate mobility on the TLC plate.
-
2-Nitroaniline: The presence of the electron-withdrawing nitro group reduces the basicity and polarity of the amino group.[3][5] Consequently, it is the least polar of the three and will travel the furthest up the TLC plate, resulting in the highest Rƒ value.[6]
Experimental Protocol: A Self-Validating System
This detailed protocol is designed to provide clear and reproducible results.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates
-
Mobile Phase (Eluent): Ethyl acetate / Hexane (7:3, v/v)
-
Sample Preparation:
-
Prepare 1 mg/mL solutions of the this compound test sample, and reference standards of 2-nitroaniline and 1,2-phenylenediamine in methanol.
-
-
Visualization Reagents:
-
UV Lamp: For visualization at 254 nm.
-
Ninhydrin Stain: 0.2 g ninhydrin in 100 mL ethanol.
-
Nitro Compound Visualization Reagent:
-
Solution A (Reducing Agent): 5% (w/v) stannous chloride (SnCl₂) in 2M HCl.
-
Solution B (Diazotizing Agent): 2% (w/v) aqueous sodium nitrite (NaNO₂).
-
Solution C (Coupling Agent): 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide.
-
-
Step-by-Step Methodology
-
Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in solvent vapor saturation. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spotting the Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. With separate capillary tubes, carefully spot small amounts of the test sample and each reference standard onto the baseline, ensuring the spots are small and do not spread.
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: Observe the dried plate under a UV lamp at 254 nm and circle any dark spots with a pencil. Aromatic compounds will quench the fluorescence of the F₂₅₄ indicator on the plate, appearing as dark spots.[7]
-
Ninhydrin Staining (for amines): Evenly spray the plate with the ninhydrin solution. Gently heat the plate with a heat gun until colored spots appear. Primary and secondary amines will typically yield purple or reddish spots.
-
Nitro Compound Staining:
-
Spray the plate with Solution A (stannous chloride) and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[8]
-
After cooling, spray with Solution B (sodium nitrite) to form a diazonium salt.[8]
-
Immediately follow by spraying with Solution C (β-naphthol) to form a colored azo dye, which will appear as orange to red spots.[8]
-
-
-
Rƒ Value Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizing the Workflow
Caption: Experimental workflow for TLC analysis.
Expected Results and Interpretation
The described TLC system will effectively resolve this compound from its key impurities. The following table summarizes the expected Rƒ values and visualization characteristics.
| Compound | Structure | Expected Rƒ Value* | Visualization under UV (254 nm) | Ninhydrin Staining | Nitro Compound Staining |
| This compound | ![]() | ~ 0.3 | Dark Spot | Purple/Red Spot | No Reaction |
| 1,2-Phenylenediamine | ![]() | ~ 0.5 | Dark Spot | Purple/Red Spot | No Reaction |
| 2-Nitroaniline | ![]() | ~ 0.7 | Dark Spot | No Reaction | Orange/Red Spot |
*Approximate Rƒ values can vary based on experimental conditions such as temperature, chamber saturation, and plate quality.
A hypothetical developed TLC plate would appear as follows:
Caption: Hypothetical TLC separation of standards and a test sample.
By comparing the Rƒ values and staining behavior of the spots in the test sample lane with those of the reference standards, a clear identification of the main product and the presence of any impurities can be achieved.
Conclusion
This guide provides a robust and reliable TLC method for differentiating this compound from its common process-related impurities. The protocol's strength lies in its logical design, which leverages the distinct polarities of the target compound and its precursors, and its use of a multi-step visualization process that provides orthogonal confirmation of identity. By implementing this self-validating system, researchers and drug development professionals can confidently assess the purity of this critical pharmaceutical intermediate, ensuring the quality and integrity of their downstream applications.
References
- Mohammad, A., et al. (2000). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethy laminocinnama!dehyde. Indian Journal of Chemical Technology, 7, 87-89.
- Benchchem. (n.d.).
- Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 163-166.
- Studylib. (n.d.). p-Nitroaniline Synthesis: Lab Experiment.
- Mohammad, A., et al. (2000). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde.
- Scribd. (n.d.). Nitroanilne TLC.
- HBCSE. (n.d.).
- One of Chemistry. (2011, October 9).
- Academia.edu. (n.d.).
- Wang, Y., Zhang, J., & Lin, L. (1999).
- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.
- MDPI. (2021, October 8).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Wikipedia. (n.d.). 2-Nitroaniline.
- ResearchGate. (2018, November 1).
- ResearchGate. (2021, February 18).
- Veeprho. (n.d.). Amine di piperazine impurity.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 140-31-8 1-(2-Aminoethyl)piperazine Impurity.
- ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Merck. (n.d.).
- Stenutz. (n.d.). 2-nitroaniline.
- ResearchGate. (n.d.). Picture of para -nitroaniline ͑ a ͒ and meta.
- Pharmaffili
- Allen. (n.d.).
- PubMed. (2013, November 15). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents.
Sources
- 1. One of Chemistry: Thin-Layer Chromatography and Column Chromatography [oneofchemistry.blogspot.com]
- 2. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 3. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statement-1: p-Nitroaniline is more polar than nitrobenzene and Statement-2: Nitro group has -M effect. (a) Statement-1 is true, Statement-2 is true, Statement-2 is a correct explanation for Statement-1 (b) Statement-1 is true, Statement-2 is true, Statement-2 is not a correct explanation for Statement -1 (c) Statement -1 is true, Statement -2 is false (d) Statement -1 is false, Statement -2 is true [allen.in]
- 6. scribd.com [scribd.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the UV-Vis Absorption Profile of 1-(2-Aminophenyl)piperazin-2-one
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. 1-(2-Aminophenyl)piperazin-2-one, a molecule incorporating a piperazinone scaffold, represents a class of compounds with significant interest due to the prevalence of the piperazine nucleus in many biologically active agents.[1][2] This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound, offering a comparative perspective against structurally related compounds and detailing the experimental rationale for acquiring and interpreting its spectral data.
The Significance of UV-Vis Spectroscopy in Drug Discovery
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides critical information about the electronic transitions within a molecule.[3][4] For a molecule like this compound, the UV-Vis spectrum is dictated by its chromophores—the parts of the molecule that absorb light. The key chromophores in this molecule are the aminophenyl group and the lactam (amide) within the piperazin-2-one ring.
The aminophenyl group, in particular, is expected to give rise to characteristic π→π* transitions, which are typical for aromatic systems.[3][5] The presence of the lone pair of electrons on the amino group can also interact with the π-electron system of the benzene ring, influencing the position and intensity of these absorption bands.[5] The carbonyl group of the lactam will exhibit a weaker n→π* transition.[3] Understanding these spectral features is crucial for confirming molecular identity, assessing purity, and studying interactions with biological targets.
Experimental Protocol for UV-Vis Spectral Acquisition
A robust and reproducible experimental protocol is the foundation of reliable spectroscopic data. The following section details a validated methodology for obtaining the UV-Vis absorption spectrum of this compound.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm is recommended.
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, and cyclohexane) should be used to minimize interference from solvent absorption.[6]
-
Analyte: A pure sample of this compound.
Step-by-Step Experimental Workflow
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. A typical starting concentration for UV-Vis analysis is in the range of 1-10 µg/mL.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a clean quartz cuvette with the spectroscopic grade solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette holder.
-
Run a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and the cuvette itself.[6]
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the analyte solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorbance of the sample across the specified wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).[3]
-
If the absorbance at λmax is outside the optimal range of the instrument (typically 0.2-1.0 A.U.), adjust the concentration of the sample and re-measure.
-
Record the λmax and the corresponding absorbance value. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).[7]
-
Caption: Experimental workflow for UV-Vis spectral acquisition.
Comparative Spectral Analysis
To provide a comprehensive understanding of the UV-Vis absorption characteristics of this compound, a comparison with structurally related molecules is essential. The following table presents hypothetical, yet representative, UV-Vis absorption data for the target compound alongside experimentally determined values for aniline and 1-phenylpiperazine. This comparison highlights the influence of the piperazin-2-one moiety on the electronic transitions of the aminophenyl chromophore.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| This compound | Ethanol | ~245, ~290 | ~8,000, ~2,500 | π→π, π→π |
| Aniline | Ethanol | 230, 280 | 8,600, 1,430 | π→π, π→π |
| 1-Phenylpiperazine | Ethanol | 242, 284 | 9,550, 1,580 | π→π, π→π |
Note: Data for this compound is illustrative and based on expected spectral shifts. Data for aniline and 1-phenylpiperazine are typical literature values.
The UV-Vis spectrum of aniline in ethanol exhibits two main absorption bands around 230 nm and 280 nm, which are attributed to π→π* transitions of the benzene ring.[5] The presence of the amino group causes a bathochromic (red) shift compared to benzene (λmax ≈ 255 nm).
For 1-phenylpiperazine, the substitution on the amino nitrogen with the piperazine ring leads to a slight bathochromic shift of both absorption bands compared to aniline. This is likely due to the electron-donating nature of the piperazine nitrogen, which further enhances the conjugation with the aromatic ring.
In the case of this compound, the introduction of the carbonyl group (lactam) within the piperazine ring is expected to have a noticeable effect. The electron-withdrawing nature of the carbonyl group will likely modulate the electron-donating ability of the adjacent nitrogen atom. This could result in a slight hypsochromic (blue) shift or a more complex change in the absorption profile compared to 1-phenylpiperazine. The hypothetical data in the table reflects this anticipated electronic influence.
The Influence of Solvent Polarity
The choice of solvent can significantly impact the position of absorption maxima, a phenomenon known as solvatochromism.[8][9] Polar solvents can interact with the ground and excited states of a molecule to different extents, leading to shifts in the absorption bands. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift, while π→π* transitions often exhibit a bathochromic shift.[10]
To thoroughly characterize this compound, it is recommended to record its UV-Vis spectrum in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol, and water). This will provide valuable information about the nature of the electronic transitions and the molecule's interaction with its environment.
Caption: Influence of solvent polarity on electronic transitions.
Conclusion
The UV-Vis absorption spectrum of this compound provides a valuable spectroscopic fingerprint for this important class of molecules. By following a rigorous experimental protocol and comparing the spectral data with that of structurally related compounds, researchers can gain significant insights into the electronic structure of the molecule. A thorough investigation of solvent effects will further enhance this understanding. This guide provides a framework for the comprehensive UV-Vis characterization of this compound, supporting its advancement in drug discovery and development pipelines.
References
- Masterson, D. S. (2016).
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. Retrieved from [Link]
-
ACS Publications. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,.... Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
PMC. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
DSpace. (n.d.). Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Retrieved from [Link]
-
PMC. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis, Spectroscopic Analysis, Charge and Proton Transfer Interaction Studies, In-Vitro, and In-Silico Antimicrobial, Pharmacokinetics Studies of Piperazin-1-Ium 4-Aminobenzoate Monohydrate: A Density Functional Theory Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Texas Department of Transportation. (2022). Test Procedure for SOIL ORGANIC CONTENT USING UV-VIS METHOD. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (n.d.). Spectral investigation of the Piperazine Dithiosemicarbazone Derivatives as inhibitor on High Carbon Steel in HCl media. Retrieved from [Link]
-
Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Scripta Scientifica Pharmaceutica. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). CO2 Absorption from Biogas Using Piperazine-Promoted 2-Amino-2-methyl-1-propanol: Process Performance in a Packed Column. Retrieved from [Link]
-
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-(2-Aminophenyl)piperazin-2-one proper disposal procedures
As a Senior Application Scientist, I frequently encounter laboratories mishandling complex heterocyclic intermediates. 1-(2-Aminophenyl)piperazin-2-one is a highly valuable bifunctional building block widely used in pharmaceutical synthesis and drug discovery. However, its structural moieties—an electron-rich primary aromatic amine (aniline derivative) and a piperazinone ring—dictate highly specific handling and disposal requirements. Mishandling this compound can lead to toxic exposure, environmental contamination, or dangerous chemical incompatibilities.
This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, grounded in authoritative laboratory safety practices and standards[1].
Chemical Hazard Profile & Causality Analysis
To safely dispose of a chemical, we must first understand why it behaves the way it does. Standardizing your approach based on molecular structure is the cornerstone of laboratory safety.
-
The Aromatic Amine Moiety (Toxicity & Reactivity): The 2-aminophenyl group is a known toxicophore. Aniline derivatives are readily absorbed through the skin and can induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, which prevents oxygen transport). Furthermore, primary aromatic amines are highly reactive toward oxidizing agents.
-
Operational Causality: Never dispose of this compound in waste streams containing bleach (sodium hypochlorite) or nitric acid. Oxidative neutralization of this moiety can generate explosive diazonium intermediates or highly toxic nitroso species.
-
-
The Piperazin-2-one Ring (Acid-Base Incompatibility): While the amide-like nitrogen at position 1 is relatively neutral, the secondary amine at position 4 is basic.
-
Operational Causality: Mixing this compound directly with concentrated acidic waste streams will result in an exothermic neutralization reaction, potentially causing rapid solvent boil-off or container rupture.
-
Table 1: Physicochemical Properties & Waste Parameters for this compound
| Parameter | Value / Guideline | Operational Implication |
| Molecular Weight | 191.23 g/mol | Standard molar calculations required for quenching unreacted starting materials. |
| Physical State | Solid (Crystalline) | High dust generation risk; requires weighing and transfer within a ventilated fume hood enclosure. |
| Aqueous pH (10% soln) | ~8.0 - 9.5 (Weak Base) | Must be segregated from strong acids to prevent exothermic reactions. |
| Solvent Solubility | Soluble in DMSO, MeOH, DCM | Determines organic waste stream routing (Halogenated vs. Non-Halogenated). |
| Max Accumulation Vol. | 25 Gallons (per lab) | RCRA limit for Satellite Accumulation Areas before mandatory EHS pickup[2]. |
| Container Headspace | Minimum 10% (1 inch) | Allows for thermal expansion and prevents pressure-induced rupture[3]. |
Operational Workflow: Segregation and Containment
The emphasizes that proper segregation is the primary defense against laboratory incidents[4]. The diagram below outlines the mandatory segregation pathways for this compound based on its solvent matrix.
Workflow for segregation and disposal of this compound waste streams.
Step-by-Step Disposal Protocol (Self-Validating System)
To ensure absolute safety, this protocol utilizes a self-validating methodology—meaning each step contains a built-in physical check to confirm the procedure was executed correctly before moving to the next phase.
Phase 1: Chemical Compatibility & Segregation Validation
-
Identify the Solvent Matrix: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Methanol, DMSO).
-
Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can cause phase separations that complicate incineration.
-
-
Perform the Micro-Scale Drop Test (Validation Step): Before adding the reaction mixture to a bulk waste carboy, extract 1 mL of the waste and add it dropwise to 1 mL of the intended carboy contents in a test tube.
-
Causality: This physically validates that no unforeseen exothermic reactions or gas evolution (e.g., CO₂, N₂) will occur upon bulk mixing, preventing carboy pressurization.
-
Phase 2: Container Preparation and Labeling 3. Select High-Density Polyethylene (HDPE): Use an HDPE carboy rather than glass.
-
Causality: notes that plastic bottles are preferred over glass for storing hazardous waste to eliminate shatter risks in the event of accidental impact or mild pressurization[5].
-
Execute RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "this compound" fully; do not use abbreviations or structural formulas[6].
Phase 3: Transfer and Accumulation 5. Transfer via Funnel with Secondary Containment: Place the waste carboy in a secondary containment bin. Pour the waste slowly using a wide-mouth funnel. 6. Cap and Seal (Validation Step): Remove the funnel immediately after transfer. Cap the container tightly. Visually inspect the secondary containment for drips.
-
Causality: Leaving funnels in waste containers violates EPA open-container regulations and allows toxic aniline vapors to escape into the laboratory atmosphere[6]. A dry secondary containment bin validates that the transfer was 100% contained.
Phase 4: Satellite Accumulation Area (SAA) Management 7. Monitor Accumulation Limits: Store the container in a designated SAA at or below eye level, keeping it off the floor[2]. Ensure the container has at least one inch of headspace to allow for vapor expansion[3]. 8. Initiate EHS Handoff: Once the container reaches 90% capacity, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. mandate that containers must be removed within 72 hours of becoming full[6].
Emergency Spill Response: The 3-C Framework
If a solution or powder of this compound is spilled outside of containment, execute the following framework immediately:
-
Control: Isolate the area and increase fume hood ventilation. Do not use bleach to decontaminate the spill.
-
Causality: As established, the primary aromatic amine will react with sodium hypochlorite to form highly toxic, potentially explosive diazonium intermediates.
-
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Avoid using combustible materials like paper towels for large organic solvent spills.
-
Collect: Sweep the absorbed mixture using non-sparking tools, place it in a heavy-duty hazardous waste bag, and label it strictly as "Solid Hazardous Waste: this compound / Solvent Spill."
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies of Sciences, Engineering, and Medicine.
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
-
How to Dispose of Chemical Waste - Case Western Reserve University Environmental Health and Safety.
-
Hazardous Waste Disposal Guide - Northwestern University Research Safety.
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
-
Hazardous Chemical Waste Management Guidelines - Columbia University Research.
Sources
- 1. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. research.columbia.edu [research.columbia.edu]
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Aminophenyl)piperazin-2-one
[1]
Executive Summary: The "Silent" Hazard
Do not treat 1-(2-Aminophenyl)piperazin-2-one as a generic organic building block.
While often cataloged simply as a synthesis intermediate, this molecule combines two pharmacophores with distinct toxicological profiles: an aniline derivative and a piperazinone ring . This structural combination necessitates a safety protocol that addresses skin absorption toxicity , sensitization , and methemoglobinemia risks common to anilines, alongside the potential bioactivity of piperazinones.
Immediate Action Matrix:
| Parameter | Requirement | Critical Reasoning |
|---|---|---|
| Primary Hazard | Skin Sensitizer & Toxic by Absorption | Aniline moiety penetrates skin; potential for delayed systemic toxicity. |
| Glove Material | Nitrile (Double Layer) or Laminate | Latex is permeable to anilines. Double gloving provides a visual break indicator. |
| Respiratory | P100/N95 (if outside hood) | Fine powders aerosolize easily; inhalation bypasses first-pass metabolism. |
| Engineering | Fume Hood Mandatory | Local Exhaust Ventilation (LEV) is the primary barrier; PPE is the backup. |
Scientific Rationale & Risk Assessment
To select the correct PPE, one must understand the causality of the hazard. We apply the Structure-Activity Relationship (SAR) principle to define the risks of this compound (CAS equivalents/analogs often used in drug discovery).
The Aniline Vector (The "2-Aminophenyl" Group)
The presence of a primary amine on a phenyl ring classifies this as an aniline derivative.
-
Mechanism: Anilines are lipophilic. They readily cross the stratum corneum (outer skin layer). Once absorbed, they can undergo N-hydroxylation in the liver, producing metabolites that oxidize hemoglobin to methemoglobin, reducing blood oxygen-carrying capacity [1].
-
PPE Implication: Standard lab coats are insufficient. Tyvek® or chemically resistant sleeves are required to bridge the gap between glove and cuff.
The Piperazinone Scaffold[2][3]
-
Mechanism: Piperazinones are privileged structures in medicinal chemistry, often designed to bind to CNS receptors (e.g., GABA or Dopamine pathways) [2].
-
PPE Implication: Treat as a "Bioactive Unknown." Inhalation of dust could trigger pharmacological effects at low doses.
PPE Selection Protocol
This protocol uses a Self-Validating System : the user must verify the integrity of the barrier before and during use.
Hand Protection (Critical)
Standard: Double-gloving with specific breakthrough times.
-
Inner Layer: 4 mil Nitrile (High dexterity, acts as a second skin).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).
-
Validation Step: "Color-Contrast Method." Wear a bright blue inner glove and a dark outer glove. If the blue shows through, the outer barrier is compromised.
Eye & Face Protection[3][4][5][6]
-
Solids (Powder): Chemical Safety Goggles (indirect venting). Reasoning: Safety glasses allow dust to migrate behind the lens via air currents.
-
Solutions: Safety Glasses with side shields + Face Shield (if volume > 500mL).
Respiratory Protection[3][7]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Spills/Weighing): If hood access is compromised, use a half-face respirator with P100 (HEPA) cartridges for particulates and OV (Organic Vapor) cartridges for solutions.
PPE Decision Tree (Visualization)
Figure 1: PPE Decision Logic based on physical state and quantity. Note that powders default to higher protection due to inhalation risks.
Operational Handling Workflow
Safety is not just what you wear; it is how you move.
Step 1: Weighing (The Highest Risk Moment)
Static electricity can cause piperazinone powders to "jump," creating aerosol clouds.
-
Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
-
Technique: Use the "tap-and-settle" method. Do not dump powder.
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting it.
-
Temperature: Anilines can oxidize exothermically. Ensure cooling is available before mixing with strong oxidizers or acids.
Step 3: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area immediately.
-
Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure no outer surface touches skin. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Waste Disposal & Spill Response
Core Principle: Segregation prevents unexpected reactivity.
Disposal Classification
-
Category: Nitrogenous Organic Waste.
-
Labeling: Must explicitly state "Contains Aniline Derivatives" and "Sensitizer."
-
Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream.
Spill Response Workflow
Figure 2: Immediate response protocol for solid or liquid spills.[1][2][3][4]
References
-
National Center for Biotechnology Information (PubChem). Aniline - Safety and Hazards. PubChem Compound Summary for CID 6115. Available at: [Link]
-
European Chemicals Agency (ECHA). Piperazin-2-one Registration Dossier. ECHA.[5] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



